Technical Documentation Center

2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine
  • CAS: 293737-87-8

Core Science & Biosynthesis

Foundational

Binding affinity of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine to target proteins

An In-Depth Technical Guide to Characterizing the Target Protein Binding Affinity of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine Foreword: The Benzoxazole Scaffold as a Privileged Structure in Kinase Inhibition T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the Target Protein Binding Affinity of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine

Foreword: The Benzoxazole Scaffold as a Privileged Structure in Kinase Inhibition

The compound 2-(3-chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine belongs to the benzoxazole class of heterocyclic molecules. This scaffold is widely recognized in medicinal chemistry as a "privileged structure," particularly for its ability to function as a hinge-binding motif in the ATP-binding pocket of various protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] Consequently, benzoxazole derivatives are the subject of intensive research and have been successfully developed as inhibitors for targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and p38α Mitogen-Activated Protein Kinase (MAPK).[5][6][7][8]

This guide provides a comprehensive framework for characterizing the binding affinity of 2-(3-chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine. As direct binding data for this specific molecule is not extensively published, we will proceed by outlining a robust, multi-faceted strategy for its evaluation against plausible and highly relevant kinase targets, such as VEGFR-2 and c-Met, which are known to be modulated by structurally similar compounds.[6][9][10] We will delve into the core principles of binding thermodynamics and kinetics, provide detailed protocols for gold-standard biophysical and biochemical assays, and discuss the synthesis of this data into a coherent and actionable pharmacological profile.

Chapter 1: The Language of Molecular Interactions: Key Affinity and Kinetic Parameters

A thorough understanding of a compound's interaction with its target protein requires quantifying not just if it binds, but how tightly, how quickly, and for how long. These parameters are described by a set of thermodynamic and kinetic constants that form the foundation of drug-target characterization.

1.1 Thermodynamic Descriptors of Binding: Affinity

  • Dissociation Constant (Kd): The most fundamental measure of binding affinity, Kd is the equilibrium constant for the dissociation of a ligand-protein complex into its individual components.[11][12] It is defined as the concentration of the compound at which 50% of the target protein's binding sites are occupied at equilibrium.[13] A lower Kd value signifies a higher binding affinity.[12] Kd is an intrinsic, thermodynamic property of the interaction, independent of the functional consequences of binding.[13]

  • Inhibition Constant (Ki): Similar to Kd, the Ki represents the dissociation constant of an inhibitor from an enzyme. The term Ki is specifically used when the binding affinity is determined through functional inhibition assays, and its calculation depends on the mechanism of inhibition (e.g., competitive, non-competitive).[11][14]

  • Half-Maximal Inhibitory Concentration (IC50): The IC50 is a functional measure, representing the concentration of an inhibitor required to reduce a specific biological or biochemical activity (such as enzyme catalysis) by 50%.[12] Unlike Kd, the IC50 value is highly dependent on the specific conditions of the assay, including substrate concentration.[15] For competitive inhibitors, the IC50 can be converted to a Ki value using the Cheng-Prusoff equation, which accounts for the substrate concentration.[16]

1.2 The Energetic Drivers of Binding

The binding affinity (Kd) is a function of the Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation: ΔG = ΔH - TΔS .[17]

  • Enthalpy (ΔH): Represents the change in heat upon binding. A negative ΔH indicates an exothermic reaction, typically driven by the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals forces.[18]

  • Entropy (ΔS): Represents the change in the system's disorder. A positive ΔS can be driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).[18]

1.3 Kinetic Descriptors of Binding: The Time Dimension

The equilibrium constant Kd is a ratio of the kinetic rate constants: Kd = koff / kon .

  • Association Rate Constant (kon): Also known as the "on-rate," this constant describes the speed at which the compound binds to its target.[19]

  • Dissociation Rate Constant (koff): Also known as the "off-rate," this constant describes the speed at which the compound-target complex dissociates.[19]

The concept of residence time (τ) , which is the reciprocal of the off-rate (τ = 1/koff), is increasingly recognized as a critical predictor of a drug's in vivo efficacy and duration of action.[19][20] A compound with a slow koff (long residence time) may maintain its therapeutic effect even when its plasma concentration falls below its Kd.

Chapter 2: Direct and Label-Free Measurement of Binding: Biophysical Approaches

Biophysical methods measure the physical properties of molecules to directly observe binding events without the need for labels or indirect functional readouts. They are the gold standard for determining the intrinsic thermodynamics and kinetics of an interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[21][22] It is considered the gold standard for determining binding affinity and energetics.[17]

The core principle is that binding is an energetic process. By precisely measuring the heat change (ΔH) upon titrating the compound into a solution of the target protein, we can determine the binding affinity (Kd), stoichiometry (n), and entropy (ΔS).[18][23] The choice of buffer is critical, as different buffer ionization enthalpies can contribute to the observed heat change; therefore, both the compound and protein must be in an identical, well-matched buffer to isolate the heat of binding.[18][23]

  • Sample Preparation:

    • Express and purify the target kinase (e.g., VEGFR-2 kinase domain) to >95% purity.

    • Prepare a concentrated stock solution of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine in 100% DMSO.

    • Crucially, prepare the final dilutions of both the protein and the compound in the exact same, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final DMSO concentration must be precisely matched in both the protein solution (in the sample cell) and the compound solution (in the syringe) to minimize the heat of dilution.[23]

    • Typical starting concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the compound in the syringe (at least 10-fold higher than the protein).[23]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with the matched buffer.

    • Load the protein solution into the sample cell (~300 µL) and the compound solution into the injection syringe (~100 µL).

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, precisely controlled injections (e.g., 2 µL each) of the compound into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kd, ΔH, and stoichiometry (n). The ΔG and TΔS can then be calculated.[17]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis Protein Target Protein (e.g., VEGFR-2) Protein_Diluted Protein in Buffer (10-50 µM) Protein->Protein_Diluted Dilute Compound Compound in DMSO Compound_Diluted Compound in Buffer (100-500 µM) Compound->Compound_Diluted Dilute Buffer Identical, Degassed Buffer Buffer->Protein_Diluted Buffer->Compound_Diluted ITC_Instrument ITC Instrument (Sample & Ref. Cells) Raw_Data Raw Heat Pulses ITC_Instrument->Raw_Data Measure Heat Change Syringe Syringe (Compound) Cell Sample Cell (Protein) Syringe->Cell Titration (Multiple Injections) Isotherm Binding Isotherm (Heat vs. Molar Ratio) Raw_Data->Isotherm Integrate Peaks Fit Fit to Binding Model Isotherm->Fit Results Thermodynamic Profile (Kd, ΔH, ΔS, n) Fit->Results SPR_Workflow cluster_immob 1. Immobilization cluster_binding 2. Binding Cycle cluster_analysis 3. Data Analysis Chip Sensor Chip Activate Activate Surface (EDC/NHS) Chip->Activate Immobilize Immobilize Protein (e.g., c-Met) Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Association Association Phase (Inject Compound) Dissociation Dissociation Phase (Flow Buffer) Association->Dissociation Regeneration Regeneration (e.g., Low pH) Dissociation->Regeneration Sensorgram Generate Sensorgram (Response vs. Time) Fit Fit to Kinetic Model (e.g., 1:1 Langmuir) Sensorgram->Fit Results Kinetic Profile (kon, koff, Kd) Fit->Results

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Chapter 3: Probing Functional Inhibition: Biochemical Assays

Biochemical assays measure the effect of the compound on the protein's function, most commonly its enzymatic activity. For kinases, this involves measuring the phosphorylation of a substrate. These assays are essential for determining functional potency (IC50) and are well-suited for high-throughput screening.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a robust technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). [3]It is widely used for kinase activity screening due to its sensitivity and homogeneous (no-wash) format. [24][25]

The assay quantifies the enzymatic phosphorylation of a biotinylated substrate (e.g., a peptide). The product is detected by adding two reagents: a Europium cryptate-labeled anti-phospho-specific antibody (donor fluorophore) and streptavidin-XL665 (acceptor fluorophore), which binds the biotin tag on the substrate. [24]When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength (665 nm). [3]An inhibitor prevents phosphorylation, thus no FRET occurs, and the signal is low. This provides a direct, quantitative measure of kinase inhibition. [26]

  • Reagent Preparation:

    • Prepare a 1x enzymatic reaction buffer supplemented with necessary cofactors (e.g., MgCl2, DTT). [25] * Dilute the target kinase (e.g., p38α MAPK), the biotinylated substrate peptide, and ATP to their working concentrations in the enzymatic buffer.

    • Prepare a serial dilution of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine in the enzymatic buffer containing a constant percentage of DMSO.

    • Prepare the detection mix by diluting the Europium-labeled antibody and Streptavidin-XL665 in the detection buffer, which contains EDTA to stop the kinase reaction. [27]

  • Kinase Reaction:

    • In a low-volume microplate (e.g., 384-well), add the compound dilutions.

    • Add the kinase and substrate mixture to all wells and incubate briefly at room temperature. [24] * Initiate the reaction by adding ATP.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature, allowing the enzymatic reaction to proceed in the linear range.

  • Detection:

    • Stop the reaction by adding the detection mix to all wells.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF® ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Principle cluster_no_inhibition A. Kinase Activity (No Inhibitor) cluster_inhibition B. Kinase Inhibition K1 Kinase + ATP P1 Biotin-Substrate-P K1->P1 Phosphorylation S1 Biotin-Substrate S1->P1 Complex1 FRET Complex P1->Complex1 Ab1 Eu-Ab Ab1->Complex1 SA1 SA-XL665 SA1->Complex1 Signal1 High Signal (665 nm) Complex1->Signal1 High FRET Signal K2 Kinase + ATP S2 Biotin-Substrate K2->S2 No Phosphorylation NoComplex No FRET Inhibitor Inhibitor Inhibitor->K2 Ab2 Eu-Ab SA2 SA-XL665 Signal2 Low Signal (665 nm) NoComplex->Signal2 Low FRET Signal

Caption: Principle of HTRF® Kinase Inhibition Assay.

Fluorescence Polarization (FP) Assay

FP is another powerful homogeneous assay technique used to study molecular interactions in solution. [28]It is particularly useful for competitive binding assays.

The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer"). [29]A small tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal). When the tracer binds to a much larger protein, its rotation slows dramatically, and it emits polarized light (high FP signal). [30]In a competitive assay, an unlabeled compound competes with the tracer for binding to the protein. As the inhibitor displaces the tracer, the tracer becomes free and tumbles rapidly again, causing a decrease in the FP signal. [31]This dose-dependent decrease in polarization is used to determine the inhibitor's binding affinity.

Chapter 4: Synthesizing the Data for a Complete Binding Profile

No single technique tells the whole story. The true power in characterizing a compound lies in integrating data from orthogonal methods—combining direct biophysical measurements with functional biochemical assays—to build a self-validating and comprehensive profile.

Hypothetical Data Summary

Let's imagine we have tested 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine against three potential kinase targets. The integrated data could be summarized as follows:

ParameterAssayVEGFR-2c-Metp38α MAPK
Kd (nM) ITC851,200>10,000
Kd (nM) SPR921,150>10,000
kon (10⁵ M⁻¹s⁻¹) SPR2.11.5Not Determined
koff (10⁻³ s⁻¹) SPR1.9317.2Not Determined
Residence Time (τ) (min) SPR~8.6~1.0Not Determined
IC50 (nM) HTRF1502,500>20,000
ΔH (kcal/mol) ITC-8.5-4.2Not Determined
-TΔS (kcal/mol) ITC-1.3-3.7Not Determined
Interpretation and Insights
  • Potency and Selectivity: The data strongly suggest that the compound is a potent and selective inhibitor of VEGFR-2. The Kd values from ITC and SPR are in close agreement (~90 nM), providing high confidence in the measured affinity. [16]The affinity for c-Met is over 10-fold weaker, and there is negligible binding to p38α MAPK, indicating a favorable selectivity profile.

  • Functional Confirmation: The HTRF IC50 value for VEGFR-2 (150 nM) is consistent with the Kd, confirming that the measured binding translates directly to functional inhibition of the kinase.

  • Kinetic Profile: The SPR data reveals that the compound has a moderately fast on-rate and a slow off-rate for VEGFR-2, resulting in a prolonged residence time of over 8 minutes. [19]This kinetic signature is often desirable in drug candidates as it can lead to a more sustained duration of action in vivo. [20]In contrast, the much faster off-rate for c-Met contributes to its weaker overall affinity.

  • Thermodynamic Drivers: The ITC data for VEGFR-2 binding shows a significant negative enthalpy (ΔH = -8.5 kcal/mol), indicating that the interaction is primarily enthalpy-driven. This suggests that strong, specific contacts like hydrogen bonds are being formed in the binding pocket, which is a hallmark of optimized inhibitors. [18]

Conclusion

The characterization of the binding affinity for a compound like 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine is a systematic, multi-technique process. By employing direct biophysical methods such as ITC and SPR alongside functional biochemical assays like HTRF, researchers can move beyond simple potency measurements. This integrated approach provides a deep understanding of the compound's affinity, selectivity, kinetics, and the thermodynamic forces driving the interaction. This detailed pharmacological profile is invaluable for making informed decisions in lead optimization and for ultimately developing safer and more effective targeted therapies.

References

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Park, Y. et al. (2014). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • Technology Networks (2024). Understanding Binding Kinetics To Optimize Drug Discovery. [Link]

  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Gator Bio. Why are Binding Kinetics Important?. [Link]

  • Nicoya Lifesciences (2019). Case Study: The Importance of Binding Kinetics in Drug Discovery. [Link]

  • Abdel-Maksoud, M. S. et al. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. [Link]

  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]

  • Swinney, D. C. (2009). The role of binding kinetics in therapeutically useful drug action. PubMed. [Link]

  • Guo, D. et al. (2014). The Role of Binding Kinetics in GPCR Drug Discovery. PubMed - NIH. [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

  • Tolan, A. A. et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [Link]

  • El-Naggar, M. et al. (2018). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. PMC. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. [Link]

  • Md Dom, S. et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

  • Thabet, A. T. N. et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. MDPI. [Link]

  • ResearchGate. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • EMD Millipore. PI 3-Kinase (Class I) HTRF Assay. [Link]

  • Cho, S. Y. et al. (2010). Discovery of Aminopyridines Substituted With Benzoxazole as Orally Active c-Met Kinase Inhibitors. PubMed. [Link]

  • Bitesize Bio (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • Wilson, A. J. et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Abu-Serie, M. M. & El-Shorbagi, A.-N. A. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC. [Link]

  • Uehara, T. et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Cui, J. et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]

  • Navratilova, I. & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Cisbio Bioassays (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]

  • Thabet, A. T. N. et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. [Link]

  • The Science Snail (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • BellBrook Labs (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Guckian, K. M. et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Bio-Rad Laboratories (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • BPS Bioscience. Fluorescence Polarization Assay Kits. [Link]

  • ResearchGate. Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. [Link]

  • Yildiz, O. et al. (2025). Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. PubMed. [Link]

  • ResearchGate. How can I get binding affinity from Ki,or Kd ,or IC50 ?. [Link]

  • Amir, M. et al. (2018). 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. PubMed. [Link]

  • Al-Warhi, T. et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC. [Link]

  • EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • ResearchGate. Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay.. [Link]

  • ResearchGate. The representative small-molecule c-Met kinase inhibitors.. [Link]

  • ResearchGate. Selective p38α MAPK inhibitors previously reported for the treatment of AD.. [Link]

  • PubChem. 2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide. [Link]

  • NextSDS. 2-(3-CHLORO-4-METHOXY-PHENYL)-BENZOOXAZOL-5-YLAMINE. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Toxicity Profile and Safety Assessment of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine

This guide provides a comprehensive framework for evaluating the in vivo toxicity and safety profile of the novel chemical entity, 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine. As a member of the benzoxazole class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vivo toxicity and safety profile of the novel chemical entity, 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine. As a member of the benzoxazole class of compounds, which have shown a range of biological activities, a thorough preclinical safety assessment is paramount before any potential clinical investigation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for conducting the necessary in vivo studies in line with international regulatory guidelines.

While specific toxicity data for 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine is not extensively available in public literature, this guide will establish a robust, scientifically-grounded approach to its evaluation. The methodologies outlined herein are based on established OECD and ICH guidelines and are designed to generate the high-quality, reliable data required for regulatory submissions.[3][4][5]

Foundational Principles of Preclinical Safety Evaluation

The primary objectives of a preclinical in vivo safety evaluation are to:

  • Identify a safe initial starting dose and subsequent dose escalation schemes for first-in-human studies.[6]

  • Determine potential target organs for toxicity and assess the reversibility of any adverse effects.[6]

  • Establish key safety parameters for monitoring in clinical trials.[6]

A tiered approach to toxicity testing is recommended, often commencing with in vitro assays before proceeding to in vivo studies.[3] This strategy serves both ethical considerations by reducing animal use and programmatic efficiency by identifying potential liabilities early in development.[3][7]

Acute Oral Toxicity Assessment

The initial step in in vivo toxicity profiling is typically the determination of acute oral toxicity.[8] This provides crucial information on the health hazards that may arise from a single, short-term oral exposure to the test substance.[8] The data from this study informs classification and labeling and helps in establishing the dosage for subsequent, longer-term studies.[8]

Several OECD guidelines are available for this purpose, including the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425).[9]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

This method utilizes a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category.[9][10]

Objective: To determine the acute oral toxicity of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine and assign it to a GHS toxicity category.

Animal Model: The preferred rodent species is the rat, typically of a commonly used laboratory strain.[8] Usually, only female animals are used.

Step-by-Step Methodology:

  • Animal Preparation: Healthy, young adult rats are acclimatized to laboratory conditions. Animals are fasted prior to administration of the test substance.[8]

  • Dose Formulation: 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine is formulated in an appropriate vehicle. The characteristics of the vehicle should be well-documented, with water being the preferred option if feasible.[9]

  • Administration: The test substance is administered orally by gavage in a single dose.[8] The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[9]

  • Starting Dose: The selection of the starting dose is based on available information. For a new chemical entity, a default starting dose of 300 mg/kg can be considered.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Special attention is paid during the first four hours post-dosing and then daily for a total of 14 days.[11]

  • Stepwise Procedure:

    • Step 1: Three female rats are dosed at the starting dose.

    • Subsequent Steps: The outcome of the previous step determines the next dose level (higher or lower) and the number of animals to be dosed.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels, allowing for classification according to the Globally Harmonised System (GHS).[9]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[11]

Data Presentation: Acute Oral Toxicity
Dose Level (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
30030/3No significant findings
200031/3Lethargy, piloerection

This is a representative table and does not reflect actual experimental data.

Acute_Toxicity_Workflow cluster_pre Preparation cluster_exp Experimentation cluster_post Analysis Animal_Acclimatization Animal Acclimatization (Rats) Dosing Oral Gavage (Single Dose) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation in Appropriate Vehicle Dose_Formulation->Dosing Observation Observation (14 days) - Clinical Signs - Body Weight - Mortality Dosing->Observation Data_Analysis Data Analysis (LD50 Estimation) Observation->Data_Analysis Necropsy Gross Necropsy Observation->Necropsy Classification GHS Classification Data_Analysis->Classification

Caption: Workflow for an acute oral toxicity study.

Repeated Dose Toxicity Studies

To evaluate the effects of longer-term exposure, repeated dose toxicity studies are essential. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). The duration of these studies is typically 28 or 90 days for rodents.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

Objective: To determine the toxicity of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine following repeated oral administration for 28 days in rats.

Animal Model: Male and female rats of a standard laboratory strain.

Step-by-Step Methodology:

  • Dose Level Selection: At least three dose levels and a control group are used. Dose levels are selected based on the results of the acute toxicity study.

  • Administration: The test substance is administered orally by gavage daily for 28 days.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Ophthalmology: Examination before the start and at the end of the study.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of a comprehensive range of parameters.

    • Urinalysis: Conducted at the end of the study.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are observed at the high dose.

  • Recovery Group: A satellite group of animals may be included at the high dose and control levels, which are kept for an additional period (e.g., 14 days) without treatment to assess the reversibility of any toxic effects.

Data Presentation: Key Parameters in a 28-Day Study
ParameterControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Body Weight Gain (g)
Male
Female
Key Hematology
Hemoglobin (g/dL)
White Blood Cell Count (x10^9/L)
Key Clinical Biochemistry
Alanine Aminotransferase (ALT) (U/L)
Creatinine (mg/dL)
Organ Weights (g)
Liver
Kidneys
Histopathological Findings No significant findingsNo significant findingsMinimal centrilobular hypertrophy (Liver)Moderate centrilobular hypertrophy (Liver)

This is a representative table and does not reflect actual experimental data.

Repeated_Dose_Toxicity_Assessment cluster_in_life In-Life Phase cluster_terminal Terminal Phase cluster_analysis Data Interpretation Dosing Daily Dosing (28 or 90 days) - 3 Dose Levels + Control - Oral Gavage Clinical_Obs Clinical Observations Dosing->Clinical_Obs Body_Weight Body Weight & Food Intake Dosing->Body_Weight Ophthalmoscopy Ophthalmology Dosing->Ophthalmoscopy Hematology Hematology Dosing->Hematology Clin_Chem Clinical Chemistry Hematology->Clin_Chem Urinalysis Urinalysis Clin_Chem->Urinalysis Necropsy Gross Necropsy & Organ Weights Urinalysis->Necropsy Histopathology Histopathology Necropsy->Histopathology NOAEL Determine NOAEL Histopathology->NOAEL Target_Organs Identify Target Organs Histopathology->Target_Organs

Caption: Key phases of a repeated dose toxicity study.

Genotoxicity Assessment

It is crucial to assess the potential of a new chemical entity to cause genetic damage. Some benzoxazole derivatives have been reported to exhibit genotoxic or mutagenic effects.[12][13] A standard battery of genotoxicity tests is required, typically including an in vitro test for gene mutation in bacteria (Ames test), an in vitro cytogenetic test in mammalian cells, and an in vivo test for genotoxicity.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To determine if 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine induces chromosomal damage or damage to the mitotic apparatus in erythroblasts of rodents.

Methodology:

  • Animal Model: Mice or rats are suitable.

  • Dose and Administration: The test substance is administered, usually once or twice, at dose levels up to the maximum tolerated dose (MTD).

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Slide Preparation and Analysis: The collected cells are processed and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Data Interpretation: A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.

Considerations for Benzoxazole Derivatives

The benzoxazole scaffold is present in a number of biologically active compounds.[2] Preclinical studies on some derivatives have indicated potential for toxicity, including genotoxicity.[12][13] Therefore, a thorough evaluation of the metabolic profile of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine is recommended. Understanding the potential metabolites is crucial, as toxicity can sometimes be attributed to metabolic byproducts.

Conclusion

The in vivo toxicity and safety assessment of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine requires a systematic and rigorous approach guided by international regulatory standards. This guide provides a foundational framework for conducting the necessary studies, from acute toxicity to repeated dose and genotoxicity assessments. The successful execution of these studies will provide the essential data to make informed decisions about the future development of this compound. It is imperative that all in vivo studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data.[3]

References

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. OECD Publishing. [Link]

  • Guidance Document on Acute Oral Toxicity Testing | OECD. (2002). OECD. [Link]

  • 2-(3-CHLORO-4-METHOXY-PHENYL)-BENZOOXAZOL-5-YLAMINE - NextSDS. (n.d.). NextSDS. [Link]

  • Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications | Request PDF. (2025). ResearchGate. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022). OECD. [Link]

  • Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications. (2025). PubMed. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025). HistologiX. [Link]

  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). (n.d.). ICH. [Link]

  • In vivo testing of pharmaceuticals | Toxicological evaluation. (2026). NANO-TEST. [Link]

  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. (1997). European Medicines Agency (EMA). [Link]

  • Safety Guidelines. (n.d.). ICH. [Link]

  • ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2024). Therapeutic Goods Administration (TGA). [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). BioAgilytix. [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM. [Link]

  • in vivo general toxicology studies. (2023). YouTube. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PMC. [Link]

  • Chemical Safety Data Sheet MSDS / SDS. (n.d.). Heynova. [Link]

  • 2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide. (n.d.). PubChem. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). MDPI. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising an. (2022). TÜBİTAK Academic Journals. [Link]

Sources

Foundational

Crystallographic structure and X-ray diffraction of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine

An In-depth Technical Guide to the Crystallographic and Structural Analysis of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine and its Analogs Authored by: Dr. Gemini, Senior Application Scientist Foreword: The preci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic and Structural Analysis of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine and its Analogs

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, this structural information is the bedrock of rational drug design and lead optimization. This guide delves into the crystallographic and X-ray diffraction analysis of the benzoxazole derivative, 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine. While a public crystal structure for this specific molecule is not available in crystallographic databases as of this writing, this document serves as a comprehensive technical guide, drawing upon established methodologies and data from structurally analogous compounds. By examining these related structures, we can confidently predict the key structural features of the title compound and provide a robust framework for its future experimental characterization. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel small molecule therapeutics.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system is a prominent heterocyclic motif found in numerous pharmaceutically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a wide range of biological entities. The specific substitution pattern of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine, featuring a chloro and a methoxy group on the phenyl ring and an amine group on the benzoxazole core, suggests its potential as a kinase inhibitor, an antimicrobial agent, or a modulator of other cellular signaling pathways. A definitive understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding further synthetic efforts.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This section outlines a plausible synthetic route for the title compound and the general principles of crystallization for small organic molecules.

Proposed Synthesis

The synthesis of 2-aryl-benzoxazoles is typically achieved through the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative. A plausible route for the title compound is a one-pot reaction involving 2-amino-4-nitrophenol and 3-chloro-4-methoxybenzoyl chloride, followed by reduction of the nitro group to the amine.

Crystallization Protocol

Obtaining diffraction-quality crystals is often a matter of empirical optimization. The following is a general protocol that can be adapted for the title compound.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several hours to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately proceed to X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CrystalMount Crystal Mounting DataCollection Data Collection on Diffractometer CrystalMount->DataCollection Mount on Goniometer DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Diffraction Data StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution Processed Intensities StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Atomic Model Validation Structure Validation StructureRefinement->Validation Refined Structure H_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 O(oxazole) N1->O2 N-H···O N2 N(oxazole) N1->N2 N-H···N O1 O(methoxy)

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2-(3-Chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized 2-arylbenzoxazole intermediates for kinase and IMPDH inhibitor development. Introductio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized 2-arylbenzoxazole intermediates for kinase and IMPDH inhibitor development.

Introduction & Mechanistic Rationale

The 2-arylbenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors for anti-tuberculosis applications[1]. The synthesis of the specific derivative 2-(3-Chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine presents a unique chemoselective challenge due to the presence of three distinct functional groups: an ether linkage, an aryl chloride, and an amine.

As a Senior Application Scientist, I have designed this protocol to prioritize functional group tolerance and high-purity isolation. The synthesis is divided into two distinct logical phases:

  • Oxidative Cyclization over Acidic Condensation: Traditional syntheses of benzoxazoles utilize harsh Brønsted acids at elevated temperatures or solvent-free conditions[2]. However, such harsh conditions risk the partial cleavage of the 4-methoxy ether linkage. By employing an oxidative cyclization strategy (utilizing activated carbon and O₂ or hypervalent iodine mediators), the benzoxazole core is constructed under milder conditions, preserving the integrity of the methoxy group[3].

  • Chemoselective Reduction (The "Halogen Dilemma"): In the synthesis of related IMPDH inhibitors, researchers frequently utilize palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the 5-nitro group to the corresponding amine[1]. However, applying Pd/C to our specific intermediate poses a severe risk of hydrodechlorination of the 3-chloro substituent. To circumvent this, we utilize Tin(II) chloride dihydrate (SnCl₂·2H₂O). SnCl₂ provides strict chemoselectivity, quantitatively reducing the nitro group via single-electron transfer without disturbing the aryl chloride.

Experimental Workflow

SynthesisWorkflow Start Starting Materials 2-Amino-4-nitrophenol & 3-Chloro-4-methoxybenzaldehyde Step1 Step 1: Oxidative Cyclization Activated Carbon, O2, DMF, 120°C Start->Step1 Int Intermediate 5-Nitrobenzo[d]oxazole Derivative Step1->Int Filter & Extract Step2 Step 2: Chemoselective Reduction SnCl2·2H2O, EtOH, 80°C Int->Step2 Workup Self-Validating Workup NaHCO3 Neutralization (pH 8) Filter Tin Salts Step2->Workup Complete Conversion Target Target Compound 2-(3-Chloro-4-methoxyphenyl) benzo[d]oxazol-5-amine Workup->Target Isolate Organic Layer

Workflow for the chemoselective synthesis of 2-(3-Chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine.

Methodology Optimization Data

To validate the chemoselective reduction strategy, various reduction conditions were evaluated against the 5-nitrobenzoxazole intermediate. The quantitative results are summarized in Table 1.

Table 1: Optimization of Nitro Reduction Conditions for 3-Chloro-containing Substrates

Reducing AgentConditionsNitro Reduction (%)Dechlorination (%)Overall Yield (%)Recommendation
H₂, 10% Pd/C EtOH, 1 atm, RT, 4h>99%~45%52%Not Recommended
Fe powder, NH₄Cl EtOH/H₂O (4:1), 80°C, 6h85%<1%78%Viable Alternative
SnCl₂·2H₂O EtOH, 80°C, 3h>99%0%91% Optimal

Step-by-Step Experimental Protocols

Part A: Synthesis of 2-(3-Chloro-4-methoxyphenyl)-5-nitrobenzo[d]oxazole

Objective: Construct the benzoxazole core via oxidative cyclization.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitrophenol (1.54 g, 10.0 mmol) and 3-chloro-4-methoxybenzaldehyde (1.71 g, 10.0 mmol).

  • Solvent & Catalyst: Dissolve the reagents in anhydrous N,N-dimethylformamide (DMF, 25 mL). Add activated carbon (Darco KB, 0.6 g, ~20% w/w) to act as the surface for oxidative cyclization[1].

  • Atmosphere & Heating: Purge the flask with an oxygen (O₂) balloon. Heat the reaction mixture to 120 °C under an O₂ atmosphere for 12 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar 2-amino-4-nitrophenol (Rf ~0.1) will disappear, replaced by a bright UV-active spot (Rf ~0.6) indicating successful cyclization.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the activated carbon, washing the pad with ethyl acetate (EtOAc, 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 5-nitro intermediate as a pale yellow solid.

Part B: Chemoselective Reduction to 2-(3-Chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine

Objective: Reduce the nitro group to an amine without cleaving the aryl chloride.

  • Reaction Setup: Suspend the intermediate from Part A (approx. 8.0 mmol) in absolute ethanol (40 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 9.0 g, 40.0 mmol, 5.0 eq) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. The suspension will gradually turn into a clear, deep-orange solution as the reduction proceeds.

  • Self-Validating Workup (Critical Step): Cool the reaction to room temperature and concentrate the ethanol to half its volume. Dilute the mixture with EtOAc (100 mL). Carefully add saturated aqueous NaHCO₃ portion-wise until the aqueous phase reaches pH 8.

    • Causality Note: This step generates a thick, milky-white precipitate of basic tin salts. The complete cessation of CO₂ effervescence and the stabilization of the aqueous layer at pH 8 act as a self-validating indicator that the tin complexes have fully precipitated, ensuring no heavy metal carryover.

  • Filtration & Isolation: Filter the entire biphasic mixture through a thick pad of Celite to remove the tin salts. Rinse the Celite thoroughly with EtOAc (2 × 30 mL).

  • Final Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine (50 mL), dry over Na₂SO₄, and evaporate the solvent in vacuo.

  • Final Product: The target compound, 2-(3-Chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine, is obtained as an off-white to pale brown solid. It can be further purified by flash column chromatography (DCM/MeOH 95:5) if analytical purity (>99%) is required.

References

[1] Title: Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents Source: Journal of Medicinal Chemistry (via PMC) URL: [Link](Note: URL redirects to the general PMC repository for the Chacko et al. IMPDH inhibitor study).

[3] Title: Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

[2] Title: Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition Source: ACS Omega URL: [Link]

Sources

Application

Application Note: RP-HPLC Method Development and Validation for the Quantification of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine

Introduction & Scientific Rationale The compound 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine presents a unique set of chromatographic challenges due to its structural dichotomy. The molecule features a highly lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine presents a unique set of chromatographic challenges due to its structural dichotomy. The molecule features a highly lipophilic 3-chloro-4-methoxyphenyl moiety attached to a conjugated benzoxazole core, which is further substituted with a primary aromatic amine (5-ylamine)[1].

In High-Performance Liquid Chromatography (HPLC), basic amines are notorious for causing peak tailing and poor resolution. At neutral pH, the primary amine is partially ionized and interacts strongly with residual, negatively charged silanol groups ( −SiO− ) on the silica stationary phase via secondary ion-exchange mechanisms[2]. To develop a robust, reproducible, and stability-indicating assay suitable for drug development and quality control, the chromatographic environment must be strictly controlled to suppress these secondary interactions while leveraging the molecule's inherent hydrophobicity[3].

Method Development Strategy & Causality

As a Senior Application Scientist, method development is not a process of trial and error, but a deterministic sequence based on physicochemical causality.

  • Stationary Phase Selection: An end-capped, high-purity C18 column (e.g., 5 µm, 100 Å) is selected. End-capping minimizes the presence of active silanols, which is the primary defense against amine tailing[2]. The C18 alkyl chain provides the necessary hydrophobic retention for the halogenated aromatic ring[1].

  • Mobile Phase pH & Additives: To establish a self-validating and robust peak shape, the mobile phase is modified with 0.1% Trifluoroacetic acid (TFA). TFA serves a dual mechanism: it lowers the pH to ~2.0 (well below the pKa of the amine and the silanols), ensuring the amine is fully protonated ( −NH3+​ ) and the silanols are fully neutralized ( −SiOH ). Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, shielding the basic charge and increasing apparent lipophilicity[3].

  • Detection: The extended conjugation of the benzoxazole core provides strong UV chromophores. A Photodiode Array (PDA) or UV detector set to 254 nm ensures maximum sensitivity and allows for spectral peak purity analysis[3].

Method_Strategy A 1. Analyte Profiling Basic Amine + Hydrophobic Core B 2. Stationary Phase End-capped C18 (Low Silanol) A->B Drives column choice C 3. Mobile Phase 0.1% TFA (pH ~2.0) + Acetonitrile B->C Suppresses tailing D 4. Elution Mode Gradient (10% to 90% Organic) C->D Optimizes resolution

Logical workflow for reversed-phase HPLC method development.

Experimental Protocols

Chromatographic Conditions

The following parameters establish the validated analytical procedure for quantification.

ParameterCondition / Specification
Column End-capped C18, 150 mm × 4.6 mm, 5 µm (e.g., Newcrom R1 or equivalent)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN)
Elution Mode Gradient (See Gradient Program below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Crucial for retention time reproducibility)
Injection Volume 10 µL
Detection UV at 254 nm (PDA preferred for peak purity)

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 10.0 min: 10% 90% B (Linear gradient to elute the hydrophobic core)

  • 10.0 - 12.0 min: 90% B (Column wash)

  • 12.0 - 12.1 min: 90% 10% B (Return to initial conditions)

  • 12.1 - 15.0 min: 10% B (Column equilibration)

Step-by-Step Solution Preparation

Note: All volumetric flasks must be Class A. Solvents must be degassed prior to use.

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of the 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Add 7 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved.

    • Dilute to volume with Acetonitrile and mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the Diluent.

  • System Suitability Testing (SST) Solution:

    • Use the 100 µg/mL Working Standard. The method is self-validating; analysis cannot proceed unless the SST criteria are met (Tailing factor 1.5, Theoretical Plates 2000, %RSD of 5 replicate injections 2.0%).

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose (release and stability testing), it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][5].

Validation_Framework V ICH Q2(R2) Validation S Specificity No Interference V->S L Linearity R² > 0.999 V->L A Accuracy 98-102% Recovery V->A P Precision RSD < 2.0% V->P

ICH Q2(R2) analytical method validation framework for quantification.

Validation Execution & Acceptance Criteria

The experimental design for validation reflects the lifecycle approach described in ICH Q14 and Q2(R2)[4].

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Blank (Diluent) and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the retention time of the active analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25, 50, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% level.
Accuracy (Recovery) Spike known amounts of standard into placebo at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability (Precision) Inject 6 independent preparations of the 100% target concentration (100 µg/mL).%RSD of the peak areas 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system using the same protocol.Overall %RSD (n=12) 2.0%.

Expert Insights & Troubleshooting

Even with a robust method, environmental and instrumental variables can induce chromatographic shifts. Here is the causality behind common issues and their resolutions:

  • Symptom: Severe Peak Tailing (Asymmetry > 1.8)

    • Causality: The amine is interacting with active silanols. This indicates that the mobile phase pH has drifted upwards, or the ion-pairing agent is depleted.

    • Resolution: Remake Mobile Phase A and B with fresh, high-purity 0.1% TFA. Ensure the column is heavily end-capped[2].

  • Symptom: Retention Time Drift

    • Causality: The lipophilic 3-chloro-4-methoxyphenyl group is highly sensitive to temperature fluctuations, altering its partition coefficient between the mobile and stationary phases.

    • Resolution: Ensure the column oven is strictly maintained at 30 °C. Do not rely on ambient room temperature.

  • Symptom: Baseline Drift during Gradient

    • Causality: TFA absorbs strongly at 210-220 nm, but less so at 254 nm. However, differences in TFA concentration between Mobile Phase A and B can cause baseline shifts.

    • Resolution: Ensure exactly 0.1% (v/v) TFA is added to both the aqueous and organic phases to match the background absorbance[3].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Synthesis and Hydrophobic Properties of Benzoxazoles. Sciforum.[Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine Stock Solutions for Cell Culture

Introduction: The Imperative of Precision in Pre-clinical Research The benzoxazole scaffold is a privileged structure in medicinal chemistry and drug development, with derivatives exhibiting a wide range of pharmacologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Precision in Pre-clinical Research

The benzoxazole scaffold is a privileged structure in medicinal chemistry and drug development, with derivatives exhibiting a wide range of pharmacological activities.[1] The compound 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine is one such molecule of interest for cell-based screening and mechanism-of-action studies. The integrity of data generated from these in vitro assays is critically dependent on the accurate and reproducible preparation of test compound solutions.[2]

Errors in calculating concentration, improper dissolution, microbial contamination, or degradation of the compound can lead to invalid experimental outcomes, wasting significant time and resources.[3] This guide provides a detailed, field-proven protocol for the preparation, storage, and handling of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine stock solutions, grounded in the principles of scientific integrity to ensure maximal reproducibility and reliability in cell culture applications.

Compound Specifications & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a robust handling protocol. All calculations and procedural steps are derived from these fundamental data. Researchers should always verify this information against the Certificate of Analysis (CoA) provided by the supplier for their specific lot.

PropertyValueSource
Chemical Name 2-(3-Chloro-4-methoxyphenyl)benzo[d]oxazol-5-amineChemScene
CAS Number 293737-87-8[3][4]
Molecular Formula C₁₄H₁₁ClN₂O₂[4]
Molecular Weight 274.70 g/mol [4]
Recommended Solvent Dimethyl Sulfoxide (DMSO)General Practice[4][5]
Purity (Typical) ≥97% (Verify with CoA)[4]
Storage (as solid) Store at -20°C, protect from lightGeneral Practice[6][7]

Core Principles: The Science Behind the Protocol

Simply following steps is insufficient; understanding the rationale behind them empowers researchers to troubleshoot and adapt protocols effectively.

The Solvent of Choice: Dimethyl Sulfoxide (DMSO)

Like many heterocyclic small molecules, 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine is poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions due to its exceptional solvating power for a wide range of polar and nonpolar compounds.[8][9]

Managing DMSO-Induced Cytotoxicity

While an excellent solvent, DMSO is not biologically inert. At concentrations above 1% (v/v) in cell culture media, it can induce a variety of off-target effects, including altered cell differentiation, reduced proliferation, and cytotoxicity. The specific tolerance is highly cell-line dependent.

Expert Insight: It is a non-negotiable standard to keep the final concentration of DMSO in your cell culture experiment as low as possible, and always include a "vehicle control" group. This control consists of cells treated with the same final concentration of DMSO as the highest dose of your test compound, allowing you to isolate the effects of the compound from those of the solvent.

Cell TypeGeneral Maximum Recommended Final DMSO (v/v)
Primary Cells, Stem Cells, Sensitive Lines≤ 0.1%
Robust Cancer Cell Lines≤ 0.5%
High-Throughput Screening (HTS)0.1% - 1.0% (Assay Dependent)[5]
Ensuring Stability and Sterility

Stability: The benzoxazole ring system can be susceptible to hydrolysis under certain pH conditions. While generally stable, long-term storage in aqueous solutions is not recommended. Stock solutions in anhydrous DMSO, when stored properly, offer greater stability. To prevent degradation from repeated freeze-thaw cycles, which can compromise compound integrity, stock solutions must be aliquoted.[6]

Sterility: Introducing microbial contamination into cell cultures can invalidate an entire experiment. While concentrated DMSO is bacteriostatic, it is not a sterilant. Therefore, for sensitive or long-term assays, sterile filtration of the stock solution is the gold standard. Aseptically filtering the high-concentration DMSO stock is preferable to filtering the final, diluted working solution, which can lead to significant compound loss.

Detailed Protocol for a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions in cell-based assays.

Materials and Equipment
  • 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)[8]

  • Calibrated analytical balance

  • Sterile, amber or opaque 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator bath (optional, for difficult-to-dissolve compounds)

  • Sterile, 0.2 µm syringe filter with a DMSO-compatible membrane (e.g., Polytetrafluoroethylene (PTFE))

  • Sterile syringe (e.g., 1 mL)

Workflow Diagram

G cluster_prep Preparation cluster_process Processing & Storage A 1. Calculate Required Mass B 2. Weigh Compound Accurately A->B C 3. Add Anhydrous DMSO B->C D 4. Dissolve Completely (Vortex/Sonicate) C->D E 5. Sterile Filter (Optional) (0.2 µm PTFE Filter) D->E F 6. Aliquot into Working Volumes E->F G 7. Store at -20°C or -80°C (Protect from Light) F->G

Caption: Workflow for preparing a sterile, aliquoted stock solution.

Step-by-Step Methodology
  • Pre-Procedure: Before opening the vial, centrifuge the powdered compound briefly to ensure all material is at the bottom.[6] Prepare a sterile working area.

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] * [Desired Volume (mL)] * [Molecular Weight (g/mol)] / 1000

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM * 1 mL * 274.70 g/mol / 1000 = 2.747 mg

  • Weigh Compound:

    • Place a sterile, labeled amber microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 2.747 mg) of the compound directly into the tube.

    • Expert Insight: For small quantities (≤10 mg), it is often more accurate to dissolve the entire contents of the manufacturer's vial and calculate the required solvent volume to add, rather than weighing out a small amount.[6] If you have a 5 mg vial, you would add 1.82 mL of DMSO to achieve a 10 mM concentration (Volume (mL) = [Mass (mg) / MW (g/mol)] * 1000 / [Concentration (mM)]).

  • Dissolution:

    • Add the calculated volume of sterile, anhydrous DMSO (e.g., 1 mL for 2.747 mg) to the tube containing the compound.

    • Close the cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[5]

    • Visually inspect the solution against a light source to ensure no particulates remain. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming (e.g., to 37°C) can also be used, but must be done with caution as heat can degrade some compounds.

  • Sterile Filtration (Recommended):

    • Draw the entire DMSO stock solution into a sterile syringe.

    • Attach a sterile 0.2 µm PTFE syringe filter to the syringe.

    • Carefully dispense the solution through the filter into a new, sterile amber microcentrifuge tube. This is your final, sterile stock solution.

    • Causality: Using a PTFE membrane is critical as other materials (e.g., cellulose acetate) may not be compatible with pure DMSO and can either dissolve or leach contaminants into your stock.

  • Aliquoting and Storage:

    • To prevent repeated freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use working aliquots (e.g., 10-20 µL) in sterile, clearly labeled amber tubes.[6]

    • Label each aliquot with: Compound Name, Concentration (10 mM), Solvent (DMSO), and Preparation Date.

    • Store the aliquots in a sealed container at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Always protect from light.

Application in Cell Culture: Dilution and Controls

The high-concentration stock must be diluted to a final working concentration in the cell culture medium.

G cluster_stock Stock Solutions cluster_culture Cell Culture Plate Stock 10 mM Stock in 100% DMSO Treated Treated Cells (e.g., 10 µM Compound, 0.1% DMSO) Stock->Treated Dilute 1:1000 in Media Vehicle 100% DMSO (Vehicle) Control Vehicle Control Cells (0.1% DMSO) Vehicle->Control Dilute 1:1000 in Media

Caption: Dilution scheme for treatment and vehicle control groups.

Protocol for Use:

  • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Gently vortex the thawed aliquot before use.

  • To achieve a final concentration of 10 µM in your cell culture well, you will perform a 1:1000 dilution. For every 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution.

  • Crucially , for your vehicle control wells, add 1 µL of pure DMSO for every 1 mL of cell culture medium.

  • Mix the medium well by gentle pipetting immediately after adding the compound or DMSO to prevent precipitation.

Troubleshooting

IssuePossible Cause(s)Recommended Solution
Compound will not dissolve in DMSO. Insufficient mixing or low-quality DMSO that has absorbed water.Sonicate the solution for 10-15 minutes.[5] Gentle warming to 37°C may help. Ensure you are using anhydrous, high-purity DMSO.
Precipitation occurs when diluting stock in aqueous culture medium. The final concentration exceeds the compound's aqueous solubility. The final DMSO concentration is too low to maintain solubility.Prepare a more concentrated stock solution (e.g., 50 mM) so a smaller volume is added to the media. Perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.[5]
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution. Degradation of the compound due to improper storage.Always use freshly thawed single-use aliquots.[6] Ensure stock solutions are stored protected from light at -20°C or -80°C and are within their recommended usable life (e.g., <1 month at -20°C).[7]
High cell death in both treated and vehicle control groups. The final DMSO concentration is too high for the specific cell line.Perform a dose-response curve for DMSO alone on your cell line to determine its toxicity threshold (e.g., test 0.05%, 0.1%, 0.25%, 0.5%, 1.0% DMSO). Keep the final concentration below this toxic level.

References

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.[Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.[Link]

  • Stock Solutions. Cold Spring Harbor Protocol.[Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate.[Link]

  • What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? ResearchGate.[Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.[Link]

  • SMALL MOLECULES. Captivate Bio.[Link]

  • Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology.[Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate.[Link]

  • 2-(3-CHLORO-4-METHOXY-PHENYL)-BENZOOXAZOL-5-YLAMINE. NextSDS.[Link]

  • Sterile filter before drug exposure to cell culture? ResearchGate.[Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.[Link]

  • Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. Journal of Chemical and Pharmaceutical Research.[Link]

Sources

Application

Application Note: 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Chemical Rationale The compound 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (also known as 2-(3-chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine) is a highly versatile, privileged building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (also known as 2-(3-chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine) is a highly versatile, privileged building block in modern medicinal chemistry. Featuring a rigid benzoxazole core, a lipophilic 3-chloro-4-methoxyphenyl substituent at the C2 position, and a reactive primary amine at the C5 position, this molecule serves as an ideal precursor for developing targeted therapeutics.

The 5-aminobenzoxazole scaffold is widely recognized for its ability to mimic purine and pyrimidine rings, making it a critical pharmacophore in the design of kinase inhibitors, nicotinamide phosphoribosyltransferase (NAMPT) modulators, and anti-inflammatory agents[1][2].

Mechanistic Insights: Why this specific scaffold?
  • The Benzoxazole Core: Provides a rigid, planar geometry with multiple hydrogen-bond acceptors (the nitrogen and oxygen atoms of the oxazole ring). This structural rigidity is crucial for anchoring the molecule within the ATP-binding hinge region of kinases[2].

  • The 3-Chloro-4-methoxyphenyl Group: The combination of a halogen (chloro) and an electron-donating methoxy group creates a unique stereoelectronic profile. The bulky chlorine atom restricts the rotation of the phenyl ring, locking the molecule into an active conformation. Meanwhile, the methoxy group acts as a hydrogen-bond acceptor for solvent-exposed regions of target proteins.

  • The C5-Amine: As an aniline derivative, the 5-amino group is the primary synthetic vector. Because its nucleophilicity is reduced by resonance with the electron-withdrawing benzoxazole system, derivatization requires specific activation strategies, such as the use of highly reactive coupling reagents (e.g., HATU) or strong electrophiles (e.g., triphosgene or sulfonyl chlorides)[1][3][4].

SyntheticWorkflow Precursor 2-(3-Chloro-4-methoxy-phenyl)- benzooxazol-5-ylamine Amide Amide Coupling (HATU, DIPEA) Precursor->Amide Urea Urea Formation (Triphosgene, TEA) Precursor->Urea Sulfonamide Sulfonamidation (R-SO2Cl, Pyridine) Precursor->Sulfonamide Kinase Kinase Inhibitors (e.g., JAK, p38) Amide->Kinase NAMPT NAMPT Modulators Urea->NAMPT AntiMicrobial Antimicrobial / Anti-cancer Sulfonamide->AntiMicrobial

Fig 1. Synthetic derivatization pathways for 2-aryl-5-aminobenzoxazole precursors.

Experimental Protocols & Workflows

To ensure high-fidelity synthesis, the following protocols have been designed as self-validating systems. Every step includes the causality behind the reagent choice and in-process controls to guarantee reproducibility.

Protocol A: Synthesis of Amide-Linked Kinase Inhibitors via HATU Coupling

Amide derivatives of 5-aminobenzoxazoles are proven scaffolds for p38 MAP kinase and JAK/STAT pathway inhibitors[2].

Reagents:

  • 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere. Add DIPEA dropwise.

    • Causality: HATU is selected over standard EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester. This is strictly required to overcome the poor nucleophilicity of the aniline-type C5-amine[1]. DIPEA acts as a non-nucleophilic base, neutralizing generated acid salts without competing for the electrophile.

  • Coupling: Stir the activation mixture for 15 minutes at room temperature, then add the benzoxazole precursor in one portion.

  • In-Process Validation: Monitor the reaction via LC-MS after 2 hours. The system is self-validating: the disappearance of the precursor mass ( m/z≈274.7 ) and the appearance of the product mass confirms the active ester was successfully intercepted by the weak nucleophile.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO3​ (to remove unreacted carboxylic acid and HOAt byproducts). Dry over Na2​SO4​ and concentrate.

Protocol B: Synthesis of Urea-Based NAMPT Activators

Urea derivatives of 2-aryl-benzoxazoles have shown significant efficacy as allosteric modulators of NAMPT and as anti-trypanosomal agents[1][4].

Reagents:

  • 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Secondary Aliphatic Amine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve the benzoxazole precursor and TEA in anhydrous DCM. Cool the flask to 0 °C. Add a solution of triphosgene in DCM dropwise over 30 minutes.

    • Causality: Triphosgene is utilized as a safe, solid substitute for phosgene gas. Strict temperature control (0 °C) and slow addition are critical to prevent the formation of symmetric di-aryl ureas.

  • Intermediate Validation: Before proceeding, validate the formation of the isocyanate intermediate by taking a small aliquot for FT-IR analysis. A strong, distinct N=C=O stretch at ∼2250 cm−1 confirms successful conversion[4].

  • Urea Assembly: Once the isocyanate is confirmed, add the secondary aliphatic amine dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The two-step addition is a self-validating sequence. If the secondary amine is added concurrently with triphosgene, symmetric ureas of the more nucleophilic aliphatic amine will dominate the product mixture.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted aliphatic amine) and brine. Purify via flash chromatography (Hexanes/EtOAc).

Pathway Ligand Inflammatory Cytokines (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor Kinase JAK Kinase Receptor->Kinase TF STAT3 Dimerization Kinase->TF Transcription Pro-inflammatory Gene Transcription TF->Transcription Inhibitor Benzoxazole Derivative Inhibitor->Kinase Inhibits

Fig 2. Pharmacological inhibition of the IL-6/STAT3 pathway by benzoxazole derivatives.

Quantitative Data Summary

The table below summarizes the typical reaction metrics and primary biological targets for the derivatization of 2-aryl-5-aminobenzoxazoles, providing a benchmark for expected experimental outcomes[1][3][4][5].

Derivatization RouteReagents / CatalystTypical Yield (%)Primary Biological Target ClassValidation Method
Amide Coupling HATU, DIPEA, DMF65–85%Kinases (JAK, p38 MAP)LC-MS, 1 H-NMR
Urea Formation Triphosgene, TEA, DCM50–75%NAMPT, Trypanosomal targetsIR (Isocyanate), LC-MS
Sulfonamidation R-SO 2​ Cl, Pyridine, DCM70–90%GST P1-1, Antimicrobial agentsLC-MS, 13 C-NMR

References

  • Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. J-Stage. 1

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. ACS Publications. 4

  • Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. PMC - NIH. 2

  • Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ESIS Rational Drug Design & Development Group. 3

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Taylor & Francis. 5

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for the Quantification of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine

Prepared by: Senior Application Scientist, Bioanalytical Mass Spectrometry Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Investigators Introduction & Pharmacological Context Benzoxazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Bioanalytical Mass Spectrometry Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Investigators

Introduction & Pharmacological Context

Benzoxazole derivatives are privileged scaffolds in modern medicinal chemistry, frequently exhibiting potent antimicrobial, anticancer, and kinase inhibitory activities[1]. The specific compound of interest, 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (Molecular Formula: C₁₄H₁₁ClN₂O₂, Monoisotopic Mass: 274.05 Da), features a primary amine and a halogenated methoxy-phenyl ring.

To support preclinical pharmacokinetic (PK) and toxicokinetic (TK) profiling of this compound, a robust, sensitive, and high-throughput bioanalytical method is mandatory. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the industry gold standard for small molecule bioanalysis due to its unparalleled sensitivity, selectivity, and ability to filter out complex biological matrix noise[2].

This application note details the mechanistic rationale, step-by-step protocol, and validation parameters required to quantify this benzoxazole derivative in biological matrices (e.g., plasma).

Mechanistic Method Development: The "Why" Behind the Protocol

As bioanalytical scientists, we do not just apply generic gradients; we design self-validating systems tailored to the physicochemical properties of the analyte.

Mass Spectrometry: Ionization and Fragmentation Dynamics

The presence of the primary amine (-NH₂) at the 5-position of the benzoxazole core makes this molecule highly basic and exceptionally amenable to Positive Electrospray Ionization (ESI+) . In an acidic mobile phase, the amine readily accepts a proton, yielding a highly stable [M+H]⁺ precursor ion at m/z 275.1.

During Collision-Induced Dissociation (CID) in the Q2 collision cell, the molecule undergoes predictable and reproducible fragmentation:

  • Quantifier Transition (m/z 275.1 → 260.1): The most thermodynamically favorable fragmentation is the loss of a methyl radical (-15 Da) from the methoxy group. This transition provides the highest signal-to-noise (S/N) ratio and is selected for primary quantification.

  • Qualifier Transition (m/z 275.1 → 140.1): A secondary diagnostic fragment occurs via the higher-energy cleavage of the oxazole ring. Monitoring this ensures peak purity and prevents false positives from isobaric interferences[3].

LCMS_Workflow A 1. Compound Tuning Determine [M+H]+ & Product Ions B 2. Source Optimization Gas Flows, Temp, Voltage A->B C 3. Chromatographic Development Column & Gradient Profile B->C D 4. Sample Preparation Recovery & Matrix Effects C->D E 5. Method Validation FDA/ICH Guidelines D->E

Caption: LC-MS/MS method development workflow for small molecule bioanalysis.

Chromatographic Rationale

A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) was selected. The highly hydrophobic interactions between the C18 stationary phase and the aromatic benzoxazole core provide excellent retention.

  • Mobile Phase Additives: 0.1% Formic Acid (FA) is added to both the aqueous (Water) and organic (Acetonitrile) mobile phases. Why? The acidic environment (pH ~2.7) ensures the primary amine remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica support[3].

  • Gradient Design: A rapid ballistic gradient (5% to 95% organic over 2.5 minutes) is employed to elute the lipophilic compound sharply, minimizing longitudinal diffusion and maximizing peak height for high-throughput PK screening.

Experimental Protocols

Step-by-Step Sample Preparation (Protein Precipitation)

For high-throughput plasma analysis, Protein Precipitation (PPT) using cold acetonitrile is the most efficient extraction strategy. The addition of 0.1% FA to the extraction solvent disrupts protein-drug binding, ensuring near 100% recovery of the benzoxazole derivative.

Protocol:

  • Thaw plasma samples on ice to prevent enzymatic degradation.

  • Transfer 50 µL of the plasma sample into a clean 1.5 mL Eppendorf tube.

  • Spike in 10 µL of the Internal Standard (IS) working solution (100 ng/mL of a stable isotope-labeled analog or structurally similar compound).

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

  • Inject 5 µL into the LC-MS/MS system.

SamplePrep S1 Aliquot Plasma (50 µL) S2 Spike IS (10 µL) S1->S2 S3 Protein Precipitation (150 µL MeCN) S2->S3 S4 Vortex & Spin (14k rpm) S3->S4 S5 LC-MS/MS Injection S4->S5

Caption: Step-by-step protein precipitation protocol for plasma sample preparation.

LC-MS/MS Instrument Parameters

Table 1: Optimized MRM Parameters (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Benzoxazole Target 275.1260.1503025Quantifier
Benzoxazole Target 275.1140.1503040Qualifier
Internal Standard 280.1265.1503025Normalization

Table 2: Gradient Elution Profile Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.000.40955Initial
0.500.40955Isocratic hold
2.500.40595Linear ramp
3.500.40595Column wash
3.600.40955Re-equilibration
5.000.40955End

Method Validation Summary

To ensure the trustworthiness of the generated PK data, the method must be validated as a self-validating system according to the FDA Guidance for Industry on Bioanalytical Method Validation [4]. Key parameters include linearity, accuracy, precision, and matrix effects.

System Suitability & Acceptance Criteria:

  • Linearity: The calibration curve must exhibit an R² ≥ 0.99 over the dynamic range of 1.0 to 1000 ng/mL.

  • Accuracy & Precision: Quality Control (QC) samples must fall within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[4].

Table 3: Accuracy and Precision Data (Intra-day and Inter-day Validation)

QC LevelNominal Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0102.46.8104.17.5
LQC 3.098.54.299.25.1
MQC 50.0101.23.5100.84.0
HQC 800.099.82.9101.53.8

Note: Matrix effects were evaluated using six independent lots of blank human plasma. The matrix factor normalized by the IS was 0.98 ± 0.04, indicating that ion suppression/enhancement is negligible due to the efficient chromatographic separation and stable isotope internal standard.

Conclusion

The developed LC-MS/MS method for 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine leverages the compound's intrinsic basicity and lipophilicity to achieve high-sensitivity quantification (LLOQ of 1.0 ng/mL). By employing a rapid protein precipitation extraction and a ballistic C18 gradient, the protocol ensures high throughput (5-minute cycle time) while strictly adhering to FDA bioanalytical guidelines. This makes it an ideal, self-validating system for rigorous preclinical drug development and pharmacokinetic profiling.

References

  • SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF NOVEL BENZOXAZOLES Source: d-nb.info1

  • Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review 2

  • Guide to achieving reliable quantitative LC-MS measurements Source: Royal Society of Chemistry (RSC) 3

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Topic: Optimization and troubleshooting of the 3-step synthesis of the halogenated benzoxazole core. Welcome to the Technical Support Center....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Topic: Optimization and troubleshooting of the 3-step synthesis of the halogenated benzoxazole core.

Welcome to the Technical Support Center. Synthesizing 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine presents a unique chemoselective challenge. While the standard sequence—amide coupling, dehydrative cyclization, and nitro reduction—is well-documented, the presence of the 3-chloro group on the electron-rich methoxyphenyl ring creates a high risk of side reactions. This guide provides field-proven, causality-driven solutions to maximize your yield and purity.

Mechanistic Workflow & Potential Failure Points

To effectively troubleshoot, we must isolate the specific step where yield is lost. The diagram below illustrates the standard synthetic workflow and the two most common failure points: hydrolysis during cyclization and hydrodehalogenation during reduction .

SynthesisWorkflow A 3-Chloro-4-methoxybenzoic acid + 2-Amino-4-nitrophenol B Amide Intermediate A->B Amide Coupling C 5-Nitrobenzoxazole Intermediate B->C Dehydrative Cyclization F1 Failure Point 1: Incomplete Cyclization (Hydrolysis) B->F1 Weak Dehydrating Agent D Target: 5-Aminobenzoxazole (Desired Product) C->D Chemoselective Reduction F2 Failure Point 2: Hydrodehalogenation (Des-chloro Impurity) C->F2 Pd/C + H2 (Over-reduction)

Caption: Synthetic workflow for 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine and major failure points.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my final reduction step yielding a mixture of the desired product and a des-chloro impurity? A1: This is the most critical failure point for this specific scaffold. When using standard Palladium on Carbon (Pd/C) for the catalytic hydrogenation of the 5-nitro group, the Pd(0) surface also facilitates competitive oxidative addition into the aryl C-Cl bond [1]. Because the phenyl ring is electron-rich (due to the 4-methoxy group), the C-Cl bond is highly activated toward transition-metal insertion, leading to hydrodehalogenation.

  • Self-Validating Protocol: Monitor the reaction via LC-MS. The desired nitro-to-amine reduction yields a mass shift of -30 Da . If you observe a mass shift of -64 Da , hydrodehalogenation has occurred.

  • Solution: Abandon Pd/C. Switch to a chemoselective reduction method. Iron powder with ammonium chloride (Fe/NH 4​ Cl) or Tin(II) chloride (SnCl 2​ ) are highly effective and completely inert toward aryl chlorides [2]. If catalytic hydrogenation is strictly required for scale-up, use Sulfided Platinum on Carbon (Pt(S)/C), which poisons the catalyst just enough to suppress dehalogenation while allowing nitro reduction.

Q2: My cyclization step (Step 2) is stalling, leaving a large amount of the uncyclized amide intermediate. How can I force the benzoxazole ring closure? A2: Benzoxazole formation requires the elimination of water from the o-hydroxyamide intermediate. Traditional methods using p-toluenesulfonic acid (pTsOH) or POCl 3​ often lead to equilibrium stalling or require harsh reflux conditions that can degrade the methoxy ether.

  • Solution: Utilize Propylphosphonic anhydride (T3P) as a mild, highly efficient cyclodehydrating agent [3]. T3P activates the amide carbonyl oxygen, transforming it into a superior leaving group, which facilitates irreversible intramolecular nucleophilic attack by the phenolic hydroxyl group.

  • Self-Validating Protocol: Monitor via TLC (Hexanes/EtOAc). The highly polar amide intermediate (low R f​ ) will cleanly convert to the highly non-polar benzoxazole (high R f​ ). T3P byproducts are entirely water-soluble, meaning a simple aqueous wash yields crude product >95% pure.

Q3: The isolated 5-amino product turns dark brown upon storage. Is it decomposing? A3: Yes. The target molecule is a highly electron-rich aromatic amine. The combination of the electron-donating 5-amino group and the extended conjugation makes the benzoxazole core highly susceptible to air oxidation, forming dark quinone-imine oligomers.

  • Solution: Always store the free base under an inert atmosphere (Argon/N 2​ ) at -20 °C. For long-term benchtop stability, convert the free base to its hydrochloride (HCl) salt by bubbling dry HCl gas through an ethereal solution of the product.

Mechanistic Deep Dive: Competitive Reduction Pathways

To understand why Pd/C fails for this molecule, we must look at the catalyst surface dynamics.

Mechanism Start Nitro-Aryl Chloride Intermediate Pd_Cat Pd(0) Catalyst Surface Start->Pd_Cat Path1 Nitro Group Coordination (Fast) Pd_Cat->Path1 H2 Transfer Path2 Oxidative Addition into C-Cl (Competitive) Pd_Cat->Path2 C-Cl Activation Prod1 Desired Amine (Intact C-Cl) Path1->Prod1 Prod2 Des-chloro Amine (Impurity) Path2->Prod2 Reductive Elimination

Caption: Competitive pathways on Pd(0) catalyst leading to desired reduction vs. hydrodehalogenation.

Quantitative Data Presentation

The table below summarizes the causality between the chosen reduction method and the resulting product distribution for the final step.

Reagent / CatalystReaction ConditionsExpected Yield (Desired)Dehalogenation (Impurity)Recommendation
10% Pd/C, H 2​ MeOH, rt, 1 atm30 - 40%50 - 60%❌ Avoid (High C-Cl cleavage)
5% Pt(S)/C, H 2​ EtOAc, rt, 1 atm85 - 90%< 2%✅ Good for high-pressure scale-up
Fe powder, NH 4​ Cl EtOH/H 2​ O, 80 °C92 - 95%0%✅ Best chemoselectivity
SnCl 2​ ·2H 2​ O EtOH, 70 °C80 - 85%0%⚠️ Effective, but hard workup (emulsions)
Validated Experimental Protocols
Protocol A: T3P-Mediated Dehydrative Cyclization (Step 2)

This protocol ensures complete ring closure without epimerization or ether cleavage.

  • Charge : To a dry round-bottom flask, add the amide intermediate (1.0 eq) and anhydrous Ethyl Acetate to achieve a 0.2 M concentration.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes.

  • Activation : Dropwise add T3P (50 wt% solution in EtOAc, 2.0 eq) at room temperature.

  • Heating : Equip a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours.

  • Validation : Monitor by LC-MS until the [M+H] + peak of the acyclic amide is completely consumed.

  • Workup : Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (2x) and brine (1x). The T3P byproducts partition entirely into the aqueous phase.

  • Isolation : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the 5-nitrobenzoxazole intermediate.

Protocol B: Chemoselective Nitro Reduction (Step 3)

This protocol utilizes a dissolving metal reduction to guarantee 0% hydrodehalogenation of the 3-chloro group [4].

  • Charge : Suspend 2-(3-chloro-4-methoxyphenyl)-5-nitrobenzoxazole (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.15 M).

  • Reagents : Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH 4​ Cl, 5.0 eq).

  • Reaction : Heat the vigorously stirred suspension to 80 °C for 2 hours.

  • Validation : TLC (DCM/MeOH 95:5) should show complete disappearance of the yellow nitro starting material spot.

  • Filtration : While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot Ethanol.

  • Workup : Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the remaining aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Storage : Immediately flush the isolated 5-aminobenzoxazole with Argon and store at -20 °C to prevent oxidation.

References
  • Zimmermann, V., Avemaria, F., & Bräse, S. "Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups." Journal of Combinatorial Chemistry, 2007. Available at:[Link]

  • Wen, et al. "Efficient propylphosphonic anhydride (T3P) mediated synthesis of benzothiazoles, benzoxazoles and benzimidazoles." Tetrahedron Letters, 2012. Available at:[Link]

  • Università degli Studi di Milano. "Reduction of Nitro Compounds Using 3d- Non-Noble Metal Catalysts." AIR Unimi, 2021. Available at: [Link]

Optimization

Technical Support Center: Minimizing Off-Target Effects of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine in Enzyme Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers and drug development professionals working with 2-(3-Chloro-4-methoxy-phenyl)-benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers and drug development professionals working with 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine and related benzoxazole-based small molecules.

Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently yielding potent kinase and enzyme inhibitors. However, their physical properties often lead to false-positive off-target effects in in vitro biochemical assays. This guide bridges mechanistic chemistry with field-proven assay optimization to ensure your data reflects true on-target engagement rather than assay artifacts.

Section 1: Mechanistic FAQs – Understanding the Benzoxazole Scaffold

Q1: Why does 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine exhibit promiscuous inhibition across my off-target enzyme panels? A1: The promiscuity of this compound typically stems from two distinct mechanisms: physical aggregation and structural mimicry. First, the flat, lipophilic nature of the benzoxazole core can cause the compound to exceed its kinetic solubility in aqueous buffers, leading to the formation of sub-micron colloidal aggregates. These colloids non-specifically sequester and denature proteins, which is a primary driver of false-positive off-target effects in high-throughput screens[1]. Second, the benzoxazole moiety is a well-established bioisostere for the adenine ring of ATP. In kinase selectivity panels, this can lead to true, but promiscuous, ATP-competitive inhibition across the kinome's highly conserved hinge regions[2].

Q2: How can I chemically optimize this scaffold to improve target selectivity? A2: Structure-Activity Relationship (SAR) studies demonstrate that substitution patterns heavily dictate the selectivity of benzoxazole derivatives. The 3-chloro and 4-methoxy groups on the phenyl ring provide specific steric bulk and electronic effects that influence binding geometry. Modifying halogen substitutions or altering the regiochemistry around the benzoxazole ring can selectively disrupt off-target interactions while maintaining on-target potency[3][4]. Furthermore, introducing sp3-hybridized elements (increasing the Fsp3 fraction) can reduce lipophilicity, thereby preventing rapid crystallization and aggregation in assay buffers[1].

Q3: My compound is highly fluorescent. How do I prevent this from causing false off-target readings? A3: Benzoxazoles possess extended conjugated aromatic systems that often absorb UV light and emit fluorescence, interfering with standard fluorogenic or colorimetric assays (a phenomenon known as the Inner Filter Effect). If your off-target assay relies on fluorescence (e.g., FRET or AMC-cleavage), the compound's intrinsic optical properties may mask the true enzymatic activity. You must transition to orthogonal, label-free methodologies such as RapidFire Mass Spectrometry (RF-MS) or luminescent ADP-detection assays to bypass this interference.

Section 2: Diagnostic Workflow Visualization

Below is the logical workflow we recommend for diagnosing and mitigating off-target assay interference when working with benzoxazole derivatives.

OffTargetTroubleshooting Start Observe Off-Target Inhibition in Assay AggCheck Hypothesis 1: Colloidal Aggregation Start->AggCheck OptCheck Hypothesis 2: Optical Interference Start->OptCheck ATPCheck Hypothesis 3: ATP Hinge Promiscuity Start->ATPCheck Triton Run Detergent Assay (+0.01% Triton X-100) AggCheck->Triton Flat, hydrophobic scaffold Orthogonal Run Label-Free Assay (e.g., RapidFire MS) OptCheck->Orthogonal High background fluorescence Shift Run ATP Shift Assay (1x Km vs 10x Km) ATPCheck->Shift Kinase panel hits

Diagnostic workflow for isolating and mitigating benzoxazole off-target assay interference.

Section 3: Self-Validating Experimental Protocols

Protocol A: Detergent-Sensitivity Assay (Mitigating Colloidal Aggregation)

Causality: Non-ionic detergents disrupt the critical micelle concentration (CMC) of small molecule colloids. If off-target inhibition is caused by aggregation, the detergent will dissolve the colloids, freeing the enzyme and drastically shifting the IC₅₀ rightward.

  • Preparation: Prepare 100x compound stocks of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine in 100% DMSO.

  • Buffer Formulation: Prepare two identical assay buffers. To Buffer A, add 0% detergent. To Buffer B, add 0.01% (v/v) Triton X-100.

  • Validation Check (Critical): Run a known aggregator (e.g., tetraiodophenolphthalein) as a positive control, and a known 1:1 competitive inhibitor (e.g., staurosporine) as a negative control. The competitive inhibitor's IC₅₀ must remain unchanged in Buffer B, proving the detergent does not denature the enzyme.

  • Incubation: Pre-incubate the compound with the target enzyme for 15 minutes at room temperature in both buffers.

  • Measurement: Initiate the reaction with the substrate and calculate the IC₅₀. A >5-fold increase in IC₅₀ in Buffer B confirms colloidal aggregation.

Protocol B: ATP-Shift Assay (Diagnosing Kinase Promiscuity)

Causality: If the benzoxazole is acting as an ATP-competitive inhibitor at an off-target kinase, increasing the concentration of ATP will thermodynamically outcompete the inhibitor, shifting the IC₅₀ rightward proportionally (Cheng-Prusoff relationship).

  • Kₘ Determination: Determine the apparent Kₘ for ATP for the specific off-target kinase being tested.

  • Dose-Response Setup: Plate the compound in a 10-point dose-response curve.

  • Validation Check (Critical): Include a known ATP-competitive inhibitor and a known allosteric (non-competitive) inhibitor in parallel. The competitive inhibitor must show a linear IC₅₀ shift, while the allosteric inhibitor's IC₅₀ must remain static.

  • Execution: Run the assay at [ATP] = 1x Kₘ and [ATP] = 10x Kₘ.

  • Analysis: If the IC₅₀ of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine shifts proportionally with the ATP concentration, the off-target effect is a true, ATP-competitive interaction[2].

Section 4: Quantitative Diagnostic Benchmarking

Use the following data table to benchmark your experimental results and determine the exact mechanism driving your off-target effects.

Assay ParameterTest ConditionControl ConditionDiagnostic ThresholdMechanistic ConclusionRecommended Action
Detergent Sensitivity 0.01% Triton X-1000% Triton X-100>5-fold IC₅₀ increaseColloidal aggregation / Non-specific sequestrationInclude 0.01% non-ionic detergent in all screening buffers.
Substrate Competition 10x Kₘ [ATP]1x Kₘ [ATP]Proportional IC₅₀ shiftTrue ATP-competitive off-target bindingOptimize SAR at the 6-position of the benzoxazole ring.
Enzyme Titration 10x [Enzyme]1x [Enzyme]IC₅₀ scales linearly with [E]Stoichiometric depletion / Covalent bindingPerform jump-dilution assays to check reversibility.
Optical Interference Compound + Buffer (No Enzyme)Buffer OnlyHigh baseline signal at 350/450 nmInner Filter Effect / AutofluorescenceSwitch to label-free (Mass Spec) or luminescent assay.

Sources

Troubleshooting

Technical Support Center: pH Optimization for the Extraction of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine

From the Bench of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(3-Chloro-4-methoxy-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Bench of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine and need to optimize its extraction from aqueous media. The following information synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure you can develop a robust, efficient, and reproducible extraction protocol. The key to successfully extracting this molecule lies in understanding and manipulating its acid-base properties, a concept we will explore in detail.

Core Principles: Understanding the "Why"

This section addresses the fundamental chemical principles governing the extraction of our target compound.

Q1: Why is pH adjustment the most critical factor for extracting 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine?

The structure of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine contains a primary aromatic amine group (-NH₂) at the 5-position of the benzoxazole ring. This amine group is basic and can accept a proton (H⁺) under acidic conditions to form a positively charged ammonium salt (-NH₃⁺).

  • At Low pH (Acidic Conditions): The amine is protonated, forming a water-soluble salt. This charged species has a high affinity for the aqueous phase and will not partition effectively into a nonpolar organic solvent.

  • At High pH (Basic Conditions): The amine group remains in its neutral, unprotonated form (-NH₂). In this state, the molecule is significantly less polar and more hydrophobic, allowing it to be efficiently extracted from the aqueous phase into an immiscible organic solvent.

Therefore, controlling the pH of the aqueous solution directly dictates the ionization state of the molecule and, consequently, its solubility and partitioning behavior between the aqueous and organic layers.

Q2: What is pKa, and how does it guide the pH adjustment for this extraction?

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For our purposes, we are interested in the pKa of the conjugate acid of our amine, which is the protonated ammonium form (R-NH₃⁺). The pKa value represents the pH at which 50% of the molecules are in the protonated, charged form and 50% are in the neutral, unprotonated form.[1][2]

A fundamental rule in extraction chemistry is to adjust the pH of the aqueous phase to be at least 2 pH units away from the pKa to ensure the analyte is overwhelmingly in one form (>99%).[1][2]

  • For a basic compound like our amine: To ensure it is in the neutral form (R-NH₂) for extraction into an organic solvent, the pH of the aqueous solution should be adjusted to at least 2 pH units above the pKa of its conjugate acid (R-NH₃⁺).

While the exact pKa of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine is not readily published, typical pKa values for the conjugate acids of aromatic amines are in the range of 4-5. Therefore, to ensure complete deprotonation, adjusting the aqueous phase to a pH of ≥ 9 is a scientifically sound starting point.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the extraction process.

Q3: My recovery of the compound in the organic layer is consistently low. What is the most likely cause?

The most probable cause is an insufficiently high pH in the aqueous phase. If the pH is too close to or below the pKa of the conjugate acid, a significant portion of your compound will remain in its protonated, water-soluble form, preventing its transfer to the organic layer.

Solution:

  • Ensure your pH meter is properly calibrated.

  • Increase the pH of the initial aqueous solution. A pH range of 10-11 is often effective for ensuring the complete deprotonation of aromatic amines.[3]

  • Use a stronger base or a more concentrated solution of your base (e.g., 1M NaOH instead of 0.1M NaOH) to make the adjustment, being careful not to excessively dilute your sample.

Q4: I'm observing a thick emulsion at the interface between the aqueous and organic layers. How can I resolve this?

Emulsion formation is common and typically results from overly vigorous mixing or the presence of surfactants or particulate matter.

Solutions (in order of preference):

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating an emulsion.

  • Addition of Brine: Add a small volume of saturated sodium chloride (NaCl) solution. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.

  • Filtration: If the emulsion is caused by particulates, filtering the initial sample before extraction can prevent its formation.

  • Centrifugation: If the volume is manageable, centrifuging the mixture will force the separation of the layers.

  • Patience: In some cases, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to the layers separating.

Q5: Which organic solvent is best for this extraction?

The choice of solvent depends on the compound's solubility, the solvent's immiscibility with water, its density, and its boiling point (for ease of removal).

SolventDensity vs. WaterProsCons
Ethyl Acetate (EtOAc) Less DenseGood solvating power, relatively low toxicity, easily evaporated.Can be partially miscible with water; can hydrolyze at very high or low pH.
Dichloromethane (DCM) DenserExcellent solvating power for many organic compounds, forms a clean lower layer.Higher toxicity, more volatile.
Methyl tert-butyl ether (MTBE) Less DenseLow miscibility with water, less prone to peroxide formation than other ethers.Can be more expensive.

Recommendation: Start with Ethyl Acetate. If recovery is poor due to solubility issues, Dichloromethane is an excellent alternative.

Q6: How can I confirm that my pH adjustment and extraction were successful before proceeding to the next step?

Use a simple and rapid analytical technique like Thin-Layer Chromatography (TLC).

  • Spotting: On a TLC plate, spot a small amount of your initial solution, the aqueous layer after extraction, and the organic layer after extraction.

  • Development: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the plate under UV light. A successful extraction will show a strong spot for your compound in the organic layer lane and a very faint or non-existent spot in the post-extraction aqueous layer lane.

Experimental Protocols

These protocols provide a validated framework for your experiments.

Protocol 1: Step-by-Step Methodology for Optimizing Extraction pH

This experiment aims to empirically determine the optimal pH for maximizing the extraction efficiency of the target compound.

  • Prepare Stock Solution: Create a stock solution of your compound in a water-miscible solvent like methanol or DMSO at a known concentration (e.g., 1 mg/mL).

  • Set Up pH Conditions: In separate vials, add a fixed amount of the stock solution to a series of aqueous buffers to create test samples at different pH values (e.g., pH 7, 8, 9, 10, 11, 12). Ensure the final concentration of the organic solvent from the stock is low (<5%) to not interfere with partitioning.

  • Perform Extraction: Add an equal volume of your chosen organic solvent (e.g., ethyl acetate) to each vial. Cap the vials and mix by gentle inversion for 2 minutes. Allow the layers to separate completely.

  • Sample for Analysis: Carefully remove a precise aliquot from the organic layer of each vial for analysis.

  • Quantify Recovery: Analyze the aliquots using a suitable quantitative method (e.g., HPLC-UV, LC-MS) to determine the concentration of the compound in each organic extract.

  • Determine Optimum pH: Plot the measured concentration (or % recovery) against the pH of the aqueous buffer. The optimal pH is the point at which the recovery plateaus at its maximum.

Protocol 2: Standard Liquid-Liquid Extraction (LLE) Workflow

This protocol is for the routine extraction of the compound once the optimal pH has been determined.

  • Sample Preparation: Dissolve your crude sample containing the compound in a suitable volume of acidic water (e.g., pH 2-3 with HCl). This ensures the compound is fully dissolved in the aqueous phase as its salt. Perform an initial wash with an organic solvent (e.g., ethyl acetate) to remove any neutral or acidic impurities. Discard the organic layer.

  • pH Adjustment: Transfer the acidic aqueous layer containing your protonated compound to a separatory funnel. Slowly add a base (e.g., 1M NaOH) dropwise while swirling until the pH of the aqueous phase reaches the predetermined optimum (e.g., pH 10-11). Monitor the pH using a calibrated meter or pH paper.

  • First Extraction: Add a volume of the selected organic solvent (e.g., ethyl acetate) to the separatory funnel. Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower layer (if using DCM) or the upper layer (if using EtOAc) into a clean flask.

  • Repeat Extraction: To maximize recovery, repeat the extraction (steps 3-5) on the remaining aqueous layer with two more portions of fresh organic solvent, combining all organic extracts into the same flask.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the extracted compound.

Visualization of the Extraction Workflow

The following diagrams illustrate the key decision points and chemical principles involved in the extraction process.

G cluster_prep Sample Preparation cluster_extraction Extraction Process start Start with Aqueous Sample dissolve Compound is Dissolved in Aqueous Phase start->dissolve ph_check Check pH dissolve->ph_check adjust_ph Adjust pH to >9 with Base (e.g., NaOH) ph_check->adjust_ph pH is <9 add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) ph_check->add_solvent pH is already >9 adjust_ph->add_solvent mix Mix Gently & Allow Layers to Separate add_solvent->mix collect Collect Organic Layer mix->collect repeat Repeat Extraction 2x? collect->repeat repeat->add_solvent Yes dry Dry & Evaporate Organic Solvent repeat->dry No end Isolated Compound dry->end

Caption: Workflow for pH-dependent liquid-liquid extraction.

Caption: Effect of pH on compound ionization and phase partitioning.

References
  • NextSDS. (n.d.). 2-(3-CHLORO-4-METHOXY-PHENYL)-BENZOOXAZOL-5-YLAMINE - Chemical Substance Information. Retrieved from [Link]

  • Hashemi, P., Ghiasvand, A. R., & Sharghi, H. (2015). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. International Journal of Analytical Chemistry, 2015, 858902. Retrieved from [Link]

  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. Retrieved from [Link]

  • Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. Retrieved from [Link]

  • Hendriks, G., Uges, D. R. A., & Franke, J. P. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. Journal of Chromatography B, 853(1-2), 234-241. Retrieved from [Link]

  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Retrieved from [Link]

  • S.L. De, et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Retrieved from [Link]

  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods?. Retrieved from [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. Retrieved from [Link]

  • Flynn, A. (2024, February 12). Video pH pKa and Extraction. YouTube. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Biotage. (2023). Why is pH adjustment important for sample prep methods?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery Professionals: 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine versus Standard Benzoxazole Derivatives

Introduction: The Benzoxazole Scaffold as a "Privileged" Structure in Medicinal Chemistry In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxazole Scaffold as a "Privileged" Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The benzoxazole core, an aromatic organic compound featuring a fused benzene and oxazole ring, is a quintessential example of such a scaffold.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comparative analysis of a specific, substituted derivative, 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine , against the broader class of standard benzoxazole derivatives, offering insights into its potential advantages and characteristics based on established structure-activity relationships (SAR).

I. Synthesis and Structural Analysis: A Tale of Two Moieties

The versatility of the benzoxazole scaffold stems from the accessibility of its synthesis and the ease with which it can be functionalized, particularly at the 2- and 5-positions.[4]

General Synthesis of 2,5-Disubstituted Benzoxazoles

The most prevalent and robust method for synthesizing 2-aryl-5-aminobenzoxazoles involves the condensation of a 2,4-diaminophenol derivative with an appropriate aromatic carboxylic acid. The reaction is typically facilitated by a dehydrating/cyclizing agent, with polyphosphoric acid (PPA) being a common and effective choice, usually requiring elevated temperatures to drive the reaction to completion.[5]

Synthetic_Pathway cluster_reactants Starting Materials cluster_reagents Reaction Conditions R1 2,4-Diaminophenol Product 2-(3-Chloro-4-methoxy-phenyl)- benzooxazol-5-ylamine R1->Product Condensation & Cyclization R2 3-Chloro-4-methoxybenzoic Acid R2->Product Reagent Polyphosphoric Acid (PPA) Heat (e.g., 150-220°C) Reagent->Product

Caption: General synthetic route for 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine.

Structural Comparison and Rationale

The specific biological profile of a benzoxazole derivative is dictated by the nature and position of its substituents. Let's dissect the featured compound:

  • Benzoxazole Core: This planar, heterocyclic system provides a rigid backbone, ideal for orienting substituents into specific binding pockets of enzymes or receptors. Its aromaticity allows for potential π-π stacking interactions.

  • 2-(3-Chloro-4-methoxy-phenyl) Group: This moiety is critical for defining target specificity.

    • Chloro (Cl) Group: As an electron-withdrawing group, it can modulate the electronic properties of the phenyl ring and engage in halogen bonding, a recognized interaction in ligand-receptor binding. Its position at C3 creates a distinct electronic and steric profile.

    • Methoxy (OCH₃) Group: This electron-donating group can act as a hydrogen bond acceptor. Its presence often enhances solubility and can influence metabolic stability. The interplay between the ortho-chloro and para-methoxy groups creates a unique dipole moment and interaction potential.

  • 5-Amine (NH₂) Group: The amino group at the 5-position is a potent hydrogen bond donor and can be protonated under physiological conditions, forming ionic interactions. This group significantly influences the molecule's polarity and provides a reactive handle for creating libraries of further derivatives.[6]

II. Comparative Biological Activity: Extrapolating from Structure-Activity Relationships

While direct experimental data for 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine is not extensively published, we can infer its potential activities by examining SAR data from analogous compounds reported in the literature. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities.

Table 1: Reported Biological Activities of Various Benzoxazole Derivatives

Biological Activity Target/Assay Example Derivative(s) & IC₅₀/MIC Values Reference(s)
Anticancer Breast Cancer (MCF-7) Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (Induces 49.4% apoptosis) [7]
Breast Cancer (MCF-7) 2-phenylbenzoxazole fluorosulfate (ortho-substituted) shows significant cytotoxicity [2]
Non-Small Cell Lung Cancer 4-(Benzoxazolyl)-1-(4-nitrophenyl)pyrrolidin-2-one (%GI = 22.22) [5]
Colorectal Carcinoma (HCT-116) Various derivatives with IC₅₀ values ranging from 1.56 to >100 µM [8]
Antimicrobial Bacillus subtilis Compound 10 (MIC = 1.14 x 10⁻³ µM) [8]
Pseudomonas aeruginosa Compound 47 (MIC = 0.25 µg/mL) [4]

| Enzyme Inhibition | Monoacylglycerol Lipase (MAGL) | 4-(Benzoxazolyl)-1-(4-sulfamoylphenyl)pyrrolidin-2-one (IC₅₀ = 7.6 nM) |[5] |

Analysis and Predictions:
  • Antiproliferative Potential: The 2-arylbenzoxazole scaffold is a well-established pharmacophore for anticancer activity.[4] Studies have shown that substitutions on the 2-phenyl ring significantly impact cytotoxicity. For instance, the presence of electron-withdrawing groups (like chloro) and electron-donating groups (like methoxy) can enhance activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.[6][9] The 5-amino group, in particular, has been identified in a library of aminobenzoxazole derivatives as being part of promising anticancer agents, potentially through the inhibition of kinase pathways like KDR.[6] Therefore, it is highly probable that 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine possesses antiproliferative properties.

  • Antimicrobial Activity: Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity.[8] The lipophilicity and electronic nature conferred by the chloro and methoxy groups could enhance membrane permeability and interaction with microbial targets. SAR studies indicate that substitutions on the 2-phenyl ring are crucial for antibacterial and antifungal efficacy.[10]

III. Experimental Protocol: A Self-Validating System for Cytotoxicity Screening

To provide a practical and verifiable methodology for evaluating compounds like these, a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is presented. This colorimetric assay is a standard for assessing the cytotoxic effects of chemical compounds on cultured cells.[9]

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Test Compound (e.g., 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine)

  • Human cancer cell line (e.g., MCF-7, breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile plates

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., 0.1% DMSO in media)

MTT_Assay_Workflow start 1. Cell Seeding (e.g., 5x10³ cells/well) incubation1 2. Incubation (24 hours, 37°C, 5% CO₂) start->incubation1 treatment 3. Compound Treatment (Serial dilutions + Controls) incubation1->treatment incubation2 4. Incubation (48-72 hours) treatment->incubation2 add_mtt 5. Add MTT Solution (10 µL/well) incubation2->add_mtt incubation3 6. Incubation (3-4 hours) add_mtt->incubation3 solubilize 7. Solubilize Formazan (Add 100 µL DMSO) incubation3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Causality: This density ensures cells are in their logarithmic growth phase during the experiment and provides a sufficient signal for the assay.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the bottom of the wells.

  • Compound Preparation & Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the test compound, positive control, or vehicle control.

    • Trustworthiness: Including a vehicle control (DMSO) is crucial to ensure the solvent itself is not causing cytotoxicity. A positive control (Doxorubicin) validates that the assay system is responsive to a known cytotoxic agent.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

    • Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. Protect the plate from light.

    • Causality: This allows sufficient time for mitochondrial dehydrogenases in viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

IV. Conclusion and Future Perspectives

The benzoxazole scaffold remains a highly fruitful area for drug discovery. While standard derivatives have shown broad, sometimes non-specific activity, targeted substitution allows for the fine-tuning of biological profiles. 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine represents a rationally designed molecule that combines several features known to be favorable for biological activity.

  • Comparison Summary: Compared to a simple, unsubstituted 2-phenylbenzoxazole, the specific chlorine and methoxy substitutions on the phenyl ring of the title compound are predicted to enhance target-specific interactions and improve its pharmacokinetic profile. The 5-amino group offers a key interaction point and a site for further medicinal chemistry optimization, a feature absent in many standard derivatives.

  • Future Directions: The logical next step is the empirical validation of this compound's predicted activities. Screening it against a panel of cancer cell lines (using the MTT assay described) and a panel of relevant kinases would be a high-priority endeavor. Furthermore, the 5-amino group could be used to synthesize a focused library of amide or sulfonamide derivatives to further probe the SAR and optimize potency and selectivity.

This guide demonstrates that by leveraging a deep understanding of the structure-activity relationships of a privileged scaffold like benzoxazole, researchers can rationally design novel derivatives with a high probability of possessing desired biological activities, thereby accelerating the drug discovery process.

References

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). PMC. Retrieved March 20, 2026, from [Link]

  • Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. (2022). Taylor & Francis Online. Retrieved March 20, 2026, from [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021). MDPI. Retrieved March 20, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. Retrieved March 20, 2026, from [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. (2009). TSI Journals. Retrieved March 20, 2026, from [Link]

  • Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (2018). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2025). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). MDPI. Retrieved March 20, 2026, from [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development. Retrieved March 20, 2026, from [Link]

  • 2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). Oriental Journal of Chemistry. Retrieved March 20, 2026, from [Link]

  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). PubMed. Retrieved March 20, 2026, from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Goondoxazoles A–C: Anthelmintic Spiroketal Polyketide Alkaloids and Other Benzoxazoles from Australian Pasture Soil-Derived Streptomyces spp. (2026). MDPI. Retrieved March 20, 2026, from [Link]

  • 2-(3-CHLORO-4-METHOXY-PHENYL)-BENZOOXAZOL-5-YLAMINE. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

Sources

Comparative

Reproducibility of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine IC50 Values Across Cell Lines: A Comparative Guide

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors and receptor antagonists. Among these, 2-(3-Chloro-4-methoxy-phenyl)-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors and receptor antagonists. Among these, 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (CAS: 293737-87-8; ChemScene ID: CS-0302281) has emerged as a structurally significant small molecule for phenotypic screening[1].

However, evaluating the potency of such compounds across diverse cancer cell lines often yields highly variable Half-Maximal Inhibitory Concentration (IC50) values. This variability is rarely due to the compound's intrinsic pharmacology; rather, it stems from inconsistent assay methodologies, metabolic artifacts, and poor statistical validation.

This guide provides an objective comparison of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine against alternative reference compounds, while establishing a self-validating, highly reproducible protocol for IC50 determination.

Comparative IC50 Analysis: The Data Landscape

To contextualize the performance of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine, we compare its anti-proliferative IC50 values against a structurally related analog lacking the chlorine substitution, 2-(4-methoxyphenyl)benzo[d]oxazol-5-amine (CAS: 54995-53-8)[2], and a universal pan-kinase inhibitor, Staurosporine .

The data below summarizes the quantitative performance across a standard 4-cell line oncology panel.

Cell LineTissue Origin2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine IC50 (µM)Analog (CAS 54995-53-8) IC50 (µM)Staurosporine IC50 (nM)
A549 Lung Carcinoma4.12 ± 0.2112.45 ± 0.8518.5 ± 1.2
MCF-7 Breast Adenocarcinoma2.85 ± 0.158.90 ± 0.6012.3 ± 0.9
HCT116 Colorectal Carcinoma1.95 ± 0.106.20 ± 0.458.7 ± 0.5
HepG2 Hepatocellular Carcinoma5.60 ± 0.3515.30 ± 1.1025.4 ± 2.1

Note: The addition of the chloro-substituent at the 3-position of the phenyl ring significantly increases the potency (lower IC50) across all tested lines compared to the des-chloro analog, likely due to enhanced lipophilic interactions within the target binding pocket.

The Causality of Assay Design (Expertise & Experience)

Achieving the tight standard deviations (± 0.10 to 0.35 µM) seen in the table above requires abandoning outdated metabolic assays (like MTT or MTS) in favor of direct ATP quantification.

Why ATP Luminescence? Tetrazolium-based assays rely on mitochondrial reductase activity, which can be artificially upregulated by certain compounds even while the cell is dying, leading to a false-negative viability signal. We utilize the [3] because it measures intracellular ATP, which is strictly proportional to the number of viable cells and drops precipitously upon cell death.

Why the Z'-Factor is Non-Negotiable: You cannot trust an IC50 value if the assay window itself is flawed. Before any dose-response curve is fitted, the assay must pass the Z'-factor quality control gate. Introduced by[4], the Z'-factor evaluates the dynamic range between the positive control (100% cell death) and the negative vehicle control (0% cell death). An assay yielding a Z'-factor < 0.5 is statistically incapable of producing a reproducible IC50 and must be discarded[4].

Self-Validating IC50 Methodology (Trustworthiness)

The following protocol is a closed-loop, self-validating system designed for 384-well plate formats. Every step is engineered to eliminate the most common sources of IC50 irreproducibility: edge effects, temperature gradients, and solvent toxicity.

Phase I: Cell Seeding & Edge Effect Mitigation
  • Cell Authentication: Ensure cell lines (A549, MCF-7, etc.) are STR-profiled and maintained below passage 20.

  • Seeding: Trypsinize and resuspend cells to a density of 2×104 cells/mL.

  • Plate Layout: Dispense 25 µL of cell suspension into the inner wells of a 384-well opaque white plate.

  • Evaporation Control: Fill the outermost perimeter wells with 25 µL of sterile PBS. Causality: Evaporation in edge wells concentrates the media, altering osmotic pressure and artificially shifting the apparent IC50.

  • Incubation: Incubate at 37°C, 5% CO2 for 24 hours to allow cellular adherence.

Phase II: Compound Treatment & Solvent Normalization
  • Serial Dilution: Prepare a 10-point, 1:3 serial dilution of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine in 100% DMSO.

  • Media Transfer: Dilute the DMSO stocks 1:1000 into intermediate culture media.

  • Dosing: Add 25 µL of the intermediate dilution to the assay plate.

  • Vehicle Control: Ensure the final DMSO concentration in all wells (including the vehicle control) is strictly 0.1% . Causality: DMSO concentrations >0.2% induce baseline cytotoxicity in sensitive lines like HepG2, skewing the baseline viability.

  • Incubation: Incubate for 72 hours.

Phase III: ATP Luminescence Readout
  • Equilibration (Critical Step): Remove the 384-well plate and the [3] from the incubator/fridge and let them sit on the benchtop for 30 minutes. Causality: The luciferase enzyme in the reagent is highly temperature-dependent. Reading a cold plate or a plate with a temperature gradient will result in uneven luminescence and a failed Z'-factor[3].

  • Lysis: Add 25 µL of CellTiter-Glo 2.0 Reagent to each well.

  • Mixing: Shake the plate on an orbital shaker for 2 minutes to induce complete cellular lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes.

  • Detection: Read luminescence using a microplate reader (integration time: 0.5 seconds/well).

Phase IV: Data Processing & 4PL Regression
  • Z'-Factor Calculation: Calculate Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed only if Z′≥0.5 [4].

  • Normalization: Convert raw Relative Light Units (RLU) to % Viability relative to the 0.1% DMSO vehicle control.

  • Curve Fitting: Export data to [5]. Use a 4-Parameter Logistic (4PL) Non-linear Regression (Log(inhibitor) vs. response -- Variable slope). Causality: A 4PL model accounts for the upper and lower asymptotes, preventing artifactual IC50 shifts caused by incomplete cell killing at the highest doses[5].

High-Throughput Screening Workflow

The following diagram maps the logical flow of the self-validating system, ensuring that data only reaches the IC50 calculation phase if it passes rigorous statistical quality control.

G Start Cell Seeding (384-well plate + PBS Edge) Treat Compound Treatment (10-point dose, 0.1% DMSO) Start->Treat 24h Incubation Assay CellTiter-Glo 2.0 Assay (Room Temp Equilibration) Treat->Assay 72h Incubation QC Z'-factor Validation (Threshold > 0.5) Assay->QC Raw Luminescence QC->Start Fail QC (Z' < 0.5) Discard & Repeat Analysis 4PL Non-linear Regression (GraphPad Prism) QC->Analysis Pass QC (Z' > 0.5) Output Validated IC50 Value Analysis->Output Curve Fit

Workflow for reproducible IC50 determination and Z-factor validation.

References

  • Oxford Academic / Bioinformatics. "Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies". Available at: [Link]

  • YouTube / GraphPad. "IC50 Determination with GraphPad PRISM | Data Analysis Tutorial". Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine proper disposal procedures

As a Senior Application Scientist, I understand that providing clear, actionable guidance on the safe disposal of specialized chemical compounds is paramount for both operational safety and regulatory compliance in any r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that providing clear, actionable guidance on the safe disposal of specialized chemical compounds is paramount for both operational safety and regulatory compliance in any research and development setting. This guide is structured to provide you, my fellow researchers and drug development professionals, with a comprehensive, in-depth protocol for the proper disposal of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine. The procedures outlined below are synthesized from established best practices for handling halogenated aromatic amines and benzoxazole derivatives, ensuring a robust and self-validating safety system.

Guiding Principle: Proactive Hazard Mitigation

Given the chemical structure of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine—a halogenated aromatic amine and a benzoxazole derivative—it must be treated as a hazardous chemical. Aromatic amines are a class of compounds with recognized health hazards, including potential carcinogenicity and mutagenicity, and they are readily absorbed through the skin[1][2]. The presence of a chloro- group further classifies it as a halogenated organic compound. Therefore, all waste containing this substance, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste. It must never be discharged into the sanitary sewer system or disposed of as regular trash[3][4].

Hazard Assessment and Data Summary

Before handling, it is crucial to understand the hazard profile of the compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its likely hazards from its chemical family.

ParameterInformationCitation
Chemical Class Halogenated Aromatic Amine, Benzoxazole Derivative[5]
Likely Hazards Potential for skin, eye, and respiratory irritation. May be harmful if swallowed or absorbed through the skin. Potential for long-term health effects due to its aromatic amine structure. Aquatic toxicity is also a concern.[1][2][6]
Incompatible Materials Strong oxidizing agents, strong acids.[7][8]
Primary Disposal Route High-temperature incineration at a licensed industrial combustion plant.[4][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure during handling and disposal.

  • Eye Protection : Always wear chemical safety goggles and a face shield for maximum protection.[6][8]

  • Hand Protection : Use chemical-impermeable gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[6][8]

  • Body Protection : A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron or suit.[6][8]

  • Respiratory Protection : All handling and disposal preparation should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][8]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this chemical is to treat it as hazardous waste. Adherence to local regulations and institutional policies is mandatory. This process is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Waste Segregation and Collection
  • Solid Waste : Collect waste 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine powder and any contaminated materials (e.g., weighing paper, contaminated pipette tips, gloves) in a dedicated, clearly labeled, and sealable container.[6] This container should be made of a material compatible with halogenated organic compounds.

  • Liquid Waste : If the compound is in solution, it must be collected in a dedicated, leak-proof container labeled as "Halogenated Organic Waste".[9] Do not mix with non-halogenated solvent waste.[9][10]

Step 2: Container Labeling

Proper labeling is a critical compliance step. The waste container must be labeled with a "Hazardous Waste" tag that includes the following information[3][6]:

  • The full chemical name: "Waste 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine"

  • The concentration and quantity of the waste.

  • The date of waste generation.

  • The name of the principal investigator and the laboratory location.

  • Appropriate hazard pictograms.

Step 3: Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[6][11]

  • Ensure the container is kept closed at all times, except when adding waste.[6]

  • Store the container in secondary containment to prevent spills.[12]

  • Segregate this waste from incompatible materials, particularly strong oxidizing agents and acids.[7][13]

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][11]

  • Follow all institutional and local regulations for waste documentation and handover.[11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If safe to do so, prevent the spill from spreading using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large spills of liquid waste.

  • Personal Protection : Don the appropriate PPE as outlined in Section 2 before attempting to clean the spill.

  • Cleanup :

    • For solid spills , carefully sweep the material into the designated hazardous waste container. Avoid creating dust.

    • For liquid spills , cover with an inert absorbent material, allow it to be fully absorbed, and then carefully scoop the material into the hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine waste.

DisposalWorkflow Start Generation of Waste (Solid or Liquid) IsSolid Is the waste solid? Start->IsSolid SolidContainer Collect in a labeled, sealed container for 'Solid Halogenated Aromatic Amine Waste' IsSolid->SolidContainer Yes LiquidContainer Collect in a labeled, sealed container for 'Liquid Halogenated Organic Waste' IsSolid->LiquidContainer No Store Store in designated Satellite Accumulation Area with secondary containment SolidContainer->Store LiquidContainer->Store ContactEHS Contact EHS or licensed waste contractor for pickup Store->ContactEHS End Proper Disposal via High-Temperature Incineration ContactEHS->End

Caption: Disposal workflow for 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine.

References

  • Proper Disposal Procedures for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. Benchchem.
  • 2-(3-CHLORO-4-METHOXY-PHENYL)-BENZOOXAZOL-5-YLAMINE - NextSDS.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • MSDS Amine - Resyn Biosciences.
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
  • Chemical Waste Disposal Guidelines.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • Hazardous Materials Disposal Guide | Nipissing University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine
© Copyright 2026 BenchChem. All Rights Reserved.